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3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid Documentation Hub

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  • Product: 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid
  • CAS: 299439-39-7

Core Science & Biosynthesis

Foundational

Technical Monograph: Strategic Synthesis of 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic Acid

-Amino Acid Scaffolds Executive Summary The target molecule, 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid , represents a high-value -amino acid scaffold. -Amino acids are critical peptidomimetics, offering increased p...

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acid Scaffolds

Executive Summary

The target molecule, 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid , represents a high-value


-amino acid scaffold. 

-Amino acids are critical peptidomimetics, offering increased proteolytic stability compared to their

-counterparts. The specific substitution pattern here—a lipophilic 4-ethyl group and a reactive 3-bromo handle—makes this molecule a versatile building block. The bromine atom serves as an orthogonal functionalization point for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing this core to serve as a divergency point in SAR (Structure-Activity Relationship) studies.

This guide rejects the hazardous Arndt-Eistert homologation (diazomethane risk) in favor of two scalable, self-validating protocols:

  • The Rodionov Protocol: A robust, one-pot method for rapid access to racemic material (ideal for initial biological screening).

  • The Ellman Auxiliary Route: A stereocontrolled pathway yielding high-ee (enantiomeric excess) material for late-stage development.

Part 1: Precursor Assembly (The Regiochemical Lock)

Before synthesizing the amino acid core, we must secure the aldehyde precursor: 3-bromo-4-ethylbenzaldehyde . While 4-ethylbenzaldehyde is a commodity chemical, the brominated derivative requires precise regiocontrol.

The Synergistic Directing Effect

Direct bromination of 4-ethylbenzaldehyde is the optimal route due to a serendipitous alignment of directing effects.

  • Aldehyde (-CHO): A strong electron-withdrawing group, directing electrophiles to the meta position (Position 3).

  • Ethyl (-CH2CH3): An electron-donating alkyl group, directing electrophiles to the ortho position (Position 3).

Both substituents activate Position 3, minimizing the formation of regioisomers.

Protocol: Lewis-Acid Catalyzed Bromination
  • Reagents: 4-Ethylbenzaldehyde (1.0 eq),

    
     (1.05 eq), 
    
    
    
    (0.05 eq, catalyst).
  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    ).
    
  • Procedure:

    • Dissolve 4-ethylbenzaldehyde in dry DCM at 0°C.

    • Add

      
      .
      
    • Add

      
       dropwise over 60 minutes to control the exotherm.
      
    • Critical Checkpoint: Monitor by TLC/GC. Disappearance of the starting aldehyde indicates completion.

    • Quench with saturated

      
       (to remove excess bromine).
      
    • Extract, dry (

      
      ), and concentrate.
      
    • Purification: Recrystallization from hexanes or vacuum distillation.

Part 2: The Rodionov Protocol (Racemic Synthesis)

For rapid generation of material where chirality is not yet critical, the Rodionov reaction is the industrial gold standard. It condenses the aldehyde, malonic acid, and ammonia source in a single step.[1][2]

Mechanism & Causality

Unlike a standard Knoevenagel condensation, the Rodionov reaction utilizes ammonium acetate .[1] The acetate anion acts as a buffer, facilitating the initial aldol-type condensation while the ammonium ion provides the nitrogen source for the Michael addition to the transient cinnamic acid intermediate.

Step-by-Step Methodology
  • Charge: In a round-bottom flask equipped with a reflux condenser, combine:

    • 3-Bromo-4-ethylbenzaldehyde (1.0 eq)

    • Malonic acid (1.1 eq)

    • Ammonium acetate (2.0 eq)

    • Ethanol (95%, 5-10 volumes)

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 8–12 hours.

    • Observation: The reaction mixture will initially be clear and may darken as the imine forms. Evolution of

      
       indicates decarboxylation is proceeding.
      
  • Precipitation (Self-Validating Step):

    • Cool the mixture to room temperature.

    • The target

      
      -amino acid often crystallizes directly as the zwitterion.
      
    • If no precipitate forms, reduce volume by 50% in vacuo and add diethyl ether to induce crystallization.

  • Filtration: Filter the white solid.

  • Wash: Wash the cake with cold ethanol and then diethyl ether to remove unreacted aldehyde and malonic acid byproducts.

  • Recrystallization: Recrystallize from Ethanol/Water (1:1) to obtain analytical purity.

Yield Expectation: 55–70%.

Part 3: Asymmetric Synthesis (Ellman Auxiliary)

For drug development, the (R) or (S) enantiomer is usually required. We utilize the Ellman auxiliary ((S)-tert-butanesulfinamide) to induce chirality. This method is superior to chiral resolution because it is diastereoselective, not subtractive.

Workflow Visualization

EllmanSynthesis Aldehyde 3-Bromo-4- ethylbenzaldehyde Imine Chiral N-Sulfinyl Imine Aldehyde->Imine Ti(OEt)4, THF Dehydration Auxiliary (S)-t-Bu-Sulfinamide Auxiliary->Imine ProtectedAA Sulfinyl- Protected Ester Imine->ProtectedAA Diastereoselective Addition Reformatsky Reformatsky Reagent (BrZnCH2COOtBu) Reformatsky->ProtectedAA Deprotection Acid Hydrolysis (HCl/MeOH) ProtectedAA->Deprotection FinalProduct (S)-3-Amino-3-aryl propanoic Acid Deprotection->FinalProduct Yields HCl Salt

Caption: Stereoselective synthesis workflow using Ellman's Auxiliary. The Ti(OEt)4 mediated condensation ensures high conversion to the imine, followed by diastereoselective Reformatsky addition.

Detailed Protocol
Step 1: Chiral Imine Formation
  • Rationale: Direct condensation of amides with aldehydes is slow.

    
     acts as a Lewis acid and water scavenger, driving the equilibrium to the imine.
    
  • Procedure:

    • Mix aldehyde (1.0 eq) and (S)-2-methyl-2-propanesulfinamide (1.1 eq) in THF.

    • Add

      
       (2.0 eq). Stir at RT for 12h.
      
    • Quench: Add brine. A white precipitate (

      
      ) forms. Filter through Celite.
      
    • Concentrate and purify via flash chromatography (Hexane/EtOAc).

Step 2: Reformatsky-Type Addition
  • Rationale: The bulky tert-butyl group on the sulfinyl auxiliary directs the nucleophile to one face of the imine, establishing the C3 stereocenter.

  • Procedure:

    • Prepare the Reformatsky reagent: Zinc dust (activated) + tert-butyl bromoacetate in THF.

    • Add the chiral imine solution at -78°C.

    • Allow to warm to 0°C.

    • Quench with

      
      . Extract and purify.
      
    • Data Check: Check diastereomeric ratio (dr) via HPLC. Expect >95:5 dr.

Step 3: Deprotection & Hydrolysis
  • Procedure:

    • Dissolve the intermediate in MeOH.

    • Add 4M HCl in dioxane. Stir for 1h (cleaves the N-sulfinyl group).

    • To hydrolyze the tert-butyl ester to the acid: Treat with TFA/DCM (1:1) or LiOH in THF/H2O.

    • Isolate the final amino acid as the HCl salt or zwitterion.

Part 4: Analytical Data Summary

The following parameters confirm the identity of the synthesized 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid.

Analytical MethodExpected Signal / CharacteristicStructural Validation
1H NMR (D2O/NaOD)

1.15 (t, 3H, -CH3)
Confirms Ethyl group

2.60 (q, 2H, -CH2-Ar)
Confirms Ethyl connection

2.4-2.6 (m, 2H,

-CH2)
Propanoic acid backbone

4.3 (t, 1H,

-CH)
Chiral center (C3)

7.2 - 7.6 (m, 3H, Ar-H)
Aromatic substitution pattern
13C NMR ~175 ppm (COOH)Carboxylic acid carbonyl
~122 ppm (C-Br)Carbon attached to Bromine
Mass Spec (ESI+) [M+H]+ calc. ~272/274Br isotope pattern (1:1 ratio) is critical
Chiral HPLC Chiralpak AD-H or OD-H columnSeparates enantiomers (for Ellman route)

References

  • Rodionov, V. M. (1926). "Über die Synthese von

    
    -Aminosäuren." Berichte der deutschen chemischen Gesellschaft, 59(11), 2952–2958. 
    
    • Foundational text for the racemic synthesis of -amino acids.
  • Ellman, J. A., et al. (2010).[3] "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.

    • The authoritative review on using sulfinamides for asymmetric amine synthesis.
  • Tang, T. P., & Ellman, J. A. (1999).[3] "The tert-Butanesulfinyl Group: An Ideal Chiral Director for Aldimine Additions." Journal of Organic Chemistry, 64(4), 1278–1284.

    • Specific protocol for Ti(OEt)
  • PubChem Compound Summary. "3-Bromo-4-ethylbenzaldehyde." CID 22259689.[4]

    • Verification of the precursor's existence and physical properties.
  • Synblock. "3-Amino-3-(4-ethylphenyl)propanoic acid." CAS 117391-52-3.

    • Reference for the non-brominated analog, valid

Disclaimer: This guide is for research purposes only. All synthesis should be performed in a fume hood by trained personnel, particularly when handling bromine and corrosive acids.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling & Characterization of 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid

Executive Summary 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid is a specialized -amino acid derivative serving as a critical chiral building block in the synthesis of peptidomimetics and small-molecule inhibitors (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid is a specialized


-amino acid derivative serving as a critical chiral building block in the synthesis of peptidomimetics and small-molecule inhibitors (e.g., integrin antagonists, GnRH modulators). Distinguished by its 3-bromo-4-ethylphenyl moiety, this molecule introduces significant lipophilicity and steric bulk compared to the parent 

-phenylalanine, influencing both the pharmacokinetic (PK) profile and binding affinity of downstream APIs.

This guide provides a rigorous framework for the physicochemical characterization of this compound. Unlike standard reagents, the zwitterionic nature of this molecule requires pH-dependent profiling to ensure accurate data for formulation and medicinal chemistry optimization.

Part 1: Structural Analysis & In Silico Baseline

Before initiating wet-lab experiments, researchers must establish a theoretical baseline. The simultaneous presence of a basic primary amine and an acidic carboxyl group creates a zwitterionic equilibrium that dominates the molecule's behavior in aqueous media.

Computed Physicochemical Properties

Data represents consensus predictions based on structure-activity relationship (SAR) algorithms.

PropertyPredicted ValueStructural Insight
Molecular Formula

--
Molecular Weight 272.14 g/mol Moderate weight; favorable for CNS penetration if

is optimized.

(Carboxyl)

Acidic proton; deprotonated at physiological pH.

(Amine)

Basic proton; protonated at physiological pH.
Isoelectric Point (

)

pH of minimum solubility; net neutral charge (Zwitterion).

(Octanol/Water)

The Ethyl (+1.0) and Bromo (+0.[1]6) groups significantly increase lipophilicity compared to

-phenylalanine (

).
H-Bond Donors 2

,

(in acid form)
H-Bond Acceptors 3

,

,

Zwitterionic Equilibrium Pathway

The following diagram illustrates the pH-dependent speciation, which is critical for selecting the correct buffer systems during analysis.

ZwitterionEquilibrium Cation Cationic Species (pH < 3.6) COOH / NH3+ Zwitterion Zwitterion (Neutral) (pH 3.6 - 9.2) COO- / NH3+ (Low Solubility) Cation->Zwitterion +OH- (pKa1 ≈ 3.6) Zwitterion->Cation +H+ Anion Anionic Species (pH > 9.2) COO- / NH2 Zwitterion->Anion +OH- (pKa2 ≈ 9.2) Anion->Zwitterion +H+

Figure 1: Speciation of 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid across the pH scale. The solubility minimum occurs at the Zwitterionic state.

Part 2: Experimental Protocols

Ionization Constant ( ) Determination

Accurate


 values are the foundation of all subsequent solubility and lipophilicity experiments. Due to the low aqueous solubility of the neutral species, Potentiometric Titration  using a cosolvent method is the gold standard.

Methodology: Potentiometric Titration (GLP Standard)

  • Preparation: Dissolve

    
     of the compound in a degassed water/methanol mixture (typically 80:20 or 60:40 v/v) to ensure complete dissolution of the lipophilic Bromo/Ethyl moiety.
    
  • Titrant: Use carbonate-free

    
     standardized against potassium hydrogen phthalate.
    
  • Execution:

    • Acidify the sample to pH 2.0 using

      
      .
      
    • Titrate upwards to pH 12.0 under inert nitrogen atmosphere (to prevent

      
       absorption).
      
    • Record potential difference (mV) after each addition.

  • Data Analysis: Use the Yasuda-Shedlovsky extrapolation to determine aqueous

    
     values by plotting 
    
    
    
    (apparent) vs. % organic solvent and extrapolating to 0%.
Thermodynamic Solubility Profiling (OECD 105)

Because this molecule is a zwitterion, a single "water solubility" value is scientifically invalid. You must generate a pH-Solubility Profile .

Protocol: Shake-Flask Method (Miniaturized)

  • Buffer Systems:

    • pH 1.2 (0.1 N HCl) – Mimics Gastric Fluid.

    • pH 6.5 (Phosphate Buffer) – Mimics Intestinal Fluid (Isoelectric region).

    • pH 7.4 (PBS) – Systemic Circulation.

  • Workflow:

    • Add excess solid compound to

      
       of each buffer in borosilicate glass vials.
      
    • Incubate at

      
       (or 
      
      
      
      for biological relevance) with constant agitation for 24 hours.
    • Critical Step: Check pH at the end of incubation. If the solid dissolved significantly, it may have shifted the buffer pH. Readjust if necessary.

    • Filter supernatant using a

      
       PVDF filter (avoid nylon, which binds lipophilic amines).
      
    • Quantify via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Lipophilicity ( ) Assessment

The partition coefficient (


) refers to the neutral species, but the distribution coefficient (

) at pH 7.4 is more relevant for drug development as it accounts for the ionization state in blood.

Protocol: HPLC-Based Determination

  • Why HPLC? Traditional shake-flask methods are prone to emulsion formation with lipophilic amines.

  • Column: C18 Reverse Phase with high carbon load.

  • Mobile Phase: Methanol/Water (buffered at pH 7.4 with Ammonium Acetate).

  • Standardization: Calibrate the column using a set of 5 reference standards with known

    
     values (e.g., Toluene, Naphthalene, Propranolol).
    
  • Calculation:

    
    
    Where 
    
    
    
    is the retention time of the analyte and
    
    
    is the dead time (determined by Uracil injection).

Part 3: Characterization Workflow Visualization

The following diagram outlines the logical flow for validating the material before it enters biological assays.

CharacterizationWorkflow Start Synthesized Material (Crude) Purity Purity Check (HPLC > 98%) (1H NMR Confirmation) Start->Purity Decision Is pKa known? Purity->Decision pKa pKa Determination (Potentiometric Titration) Solubility pH-Solubility Profile (pH 1.2, 6.5, 7.4) pKa->Solubility Decision->pKa No Decision->Solubility Yes LogD Log D (Lipophilicity) (HPLC Method) Solubility->LogD Report Final Physicochemical Profile Generated LogD->Report

Figure 2: Step-by-step decision matrix for physicochemical profiling.

Part 4: Scientific Rationale & Troubleshooting

The "Bromo-Ethyl" Effect

The 3-bromo-4-ethyl substitution pattern is not merely decorative.

  • Steric Hindrance: The ethyl group at the 4-position creates steric bulk that may restrict rotation in a protein binding pocket, potentially locking the molecule into a bioactive conformation.

  • Halogen Bonding: The bromine atom is a potential halogen bond donor (Lewis acid), which can interact with backbone carbonyls in target proteins, enhancing potency.

  • Solubility Warning: These groups significantly lower water solubility compared to unsubstituted

    
    -amino acids. Researchers should expect precipitation in aqueous buffers if stock solutions (DMSO) are diluted too rapidly.
    
Stability Considerations
  • Oxidation: The ethyl group is generally stable, but the benzylic position can be susceptible to oxidation under harsh conditions. Store neat solid at

    
    .
    
  • Racemization: As a

    
    -amino acid, the chiral center is relatively stable compared to 
    
    
    
    -amino acids, but prolonged exposure to strong base (pH > 12) can induce racemization via enolization.

References

  • OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility.[2][3] Organization for Economic Cooperation and Development.[2] Link

  • PubChem Database. Compound Summary: 3-Amino-3-(3-bromophenyl)propanoic acid (Analog Reference).[4] National Center for Biotechnology Information. Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa/LogP methodology).
  • Box, K. J., et al. (2008). High-Throughput Measurement of pKa Values in a Mixed-Solvent System. Analytical Chemistry.[2][5] Link

Sources

Foundational

Technical Guide: Structural Analysis of 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic Acid

[1] Executive Summary This technical guide provides a comprehensive structural and analytical profile of 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid , a specialized -amino acid.[1] This molecule represents a high-val...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comprehensive structural and analytical profile of 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid , a specialized


-amino acid.[1] This molecule represents a high-value scaffold in medicinal chemistry, combining the proteolytic stability of 

-amino acids with a halogenated aryl core suitable for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[1]

This document details the critical analytical workflows required to validate the structural integrity, enantiomeric purity, and isotopic signature of this compound during drug development.

Structural Logic & Molecular Architecture[1]

Molecular Specifications
  • IUPAC Name: 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 272.14 g/mol (based on

    
    )[1]
    
  • Core Motif:

    
    -Amino Acid (Side chain at the 
    
    
    
    -position)[1]
Synthetic Causality & Impurity Profile

To understand the analysis, one must understand the origin. This compound is typically synthesized via the Rodionov Reaction or a modified Knoevenagel Condensation followed by Michael addition of ammonia.

  • Precursor: 3-Bromo-4-ethylbenzaldehyde.[1]

  • Reagents: Malonic acid, Ammonium acetate.

  • Critical Impurities:

    • Cinnamic Acid Derivative: (E)-3-(3-bromo-4-ethylphenyl)acrylic acid (Result of incomplete amination).[1]

    • Decarboxylation Failures: Dicarboxylic acid intermediates.

Spectroscopic Characterization (NMR & MS)[1]

Mass Spectrometry: The Bromine Signature

The most distinct feature of this molecule is the bromine atom, which provides a self-validating isotopic pattern in Mass Spectrometry.

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Isotopic Pattern: Bromine exists as

    
     and 
    
    
    
    in a nearly 1:1 ratio.
  • Diagnostic Signal: You must observe two molecular ion peaks of almost equal intensity separated by 2 mass units.

Ion Speciesm/z (Theoretical)Relative AbundanceInterpretation

272.02100%Base Peak

274.02~97%Confirmation of Br presence
Nuclear Magnetic Resonance ( NMR) Analysis

The structure contains a chiral center at C3, creating a diastereotopic environment for the C2 protons.

Solvent:


 with 

(to solubilize the zwitterion) or

(for protonated amine observation).

Predicted Shift Logic (


): 
  • Aromatic Region (3H):

    • The 3-bromo-4-ethyl substitution creates an asymmetric pattern.[1]

    • H2 (aromatic):

      
       ppm (d, J=2 Hz). This proton is deshielded by the ortho-bromo group and is a doublet due to meta-coupling.[1]
      
    • H6 (aromatic):

      
       ppm (dd).
      
    • H5 (aromatic):

      
       ppm (d).
      
  • The

    
    -Chiral Methine (H3): 
    
    • 
       ppm (triplet or dd).[1] This signal is diagnostic for the 
      
      
      
      -amino acid core.[1]
  • The

    
    -Methylene (H2a/H2b): 
    
    • 
       ppm.[1] These protons are diastereotopic (chemically non-equivalent) due to the adjacent chiral center, appearing as an ABX system (two doublets of doublets).
      
  • The Ethyl Group:

    • 
      :  Quartet at 
      
      
      
      ppm.
    • 
      :  Triplet at 
      
      
      
      ppm.[1]

Analytical Protocols: Enantiomeric Separation

Since


-amino acids are often used in peptidomimetics, enantiomeric purity is critical.[1] The zwitterionic nature of the free amino acid makes direct reverse-phase HPLC difficult without derivatization or specialized columns.
Protocol A: Direct Chiral HPLC (Zwitterionic Phase)

This method avoids derivatization, reducing sample preparation error.

  • Column: Chirobiotic T (Teicoplanin bonded phase) or Crownpak CR(+).

  • Mobile Phase: Methanol:Water (80:20 v/v) with 0.1% Triethylamine and 0.1% Acetic Acid.

  • Mechanism: The teicoplanin selector forms complex interactions (hydrogen bonding/inclusion) with the amino acid zwitterion.

  • Detection: UV at 254 nm (utilizing the phenyl chromophore).

Protocol B: Indirect Analysis (Marfey’s Method)

If direct resolution fails, derivatization with Marfey’s Reagent (FDAA) is the gold standard for amino acids.

  • Sample Prep: Dissolve 1 mg of analyte in 100

    
    L water.
    
  • Derivatization: Add 200

    
    L of 1% FDAA in acetone + 40 
    
    
    
    L 1M
    
    
    . Heat at 40°C for 1 hour.
  • Quench: Add 40

    
    L 1M HCl.
    
  • Analysis: Standard C18 Reverse Phase HPLC. The resulting diastereomers (L-DAA and D-DAA) separate easily on achiral columns.[1]

Visualizing the Analytical Workflow

The following diagram outlines the logical decision tree for characterizing this molecule, from crude synthesis to validated building block.

AnalyticalWorkflow Sample Crude 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid Check1 Step 1: Mass Spectrometry (ESI+) Sample->Check1 Decision1 Br Isotope Pattern (1:1)? Check1->Decision1 Check2 Step 2: 1H NMR (DMSO-d6) Decision1->Check2 Yes Fail Reject: Check Bromination Step Decision1->Fail No Logic2 Check ABX System (2.4-2.7 ppm) & Ethyl Group Integrity Check2->Logic2 Check3 Step 3: Chiral Purity Logic2->Check3 Method3A Method A: Direct Chiral HPLC (Chirobiotic T) Check3->Method3A Method3B Method B: Marfey's Derivatization (C18 Column) Check3->Method3B If A fails Pass Validated Chiral Building Block Method3A->Pass Method3B->Pass

Caption: Analytical decision matrix for validating halogenated


-amino acids. Green nodes indicate separation methodologies; Diamond indicates the critical Go/No-Go isotope checkpoint.[1]

References

  • Synthesis of

    
    -Amino Acids:  Rodionov, V. M. (1926). "Über die Synthese von 
    
    
    
    -Aminosäuren." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for 3-amino-3-arylpropanoic acid synthesis).[1]
  • Enantioseparation Methods: Péter, A., et al. (2001).[2] "High-performance liquid chromatographic enantioseparation of

    
    -amino acids." Journal of Chromatography A.  (Establishes Chirobiotic T and Crownpak protocols).[2]
    
  • Marfey's Method: Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[2][3][4][5][6][7] (Standard protocol for indirect chiral analysis).

  • Medicinal Chemistry of 3-Bromo-4-ethylphenyl: PubChem Compound Summary for 3-Bromo-4-ethylphenol derivatives. (Context for the aryl moiety properties).

Sources

Exploratory

The Halogenated Pharmacophore: A Technical Guide to Brominated Amino Acids

Topic: Potential Biological Activities of Brominated Amino Acids Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The incorporation of bromine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activities of Brominated Amino Acids Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The incorporation of bromine into amino acid scaffolds represents a critical evolutionary strategy employed primarily by marine organisms to enhance metabolic stability, membrane permeability, and receptor affinity. Unlike their chlorinated or fluorinated counterparts, brominated amino acids—specifically bromotyrosine and bromotryptophan —occupy a unique chemical space defined by the heavy atom effect and halogen bonding capabilities.

This guide analyzes the therapeutic potential of these metabolites, moving beyond simple cytotoxicity to explore nuanced mechanisms in neuro-modulation , antifouling , and metabolic regulation . It provides actionable protocols for their isolation, synthesis, and biological characterization, serving as a blueprint for translating marine chemical ecology into clinical candidates.

Chemical Landscape & Biosynthetic Logic

The Bromine Advantage

Bromine is not merely a bulky substituent; it fundamentally alters the electronic and steric properties of the amino acid:

  • Lipophilicity: Increases

    
    , facilitating passive transport across blood-brain and cellular barriers.
    
  • Halogen Bonding: The polarized C-Br bond creates a "sigma-hole" (region of positive electrostatic potential) on the bromine atom, allowing it to act as a Lewis acid in non-covalent interactions with carbonyl oxygens or aromatic rings in target proteins.

  • Metabolic Stability: Steric shielding of the carbon skeleton protects against rapid enzymatic degradation.

Biosynthetic Pathways

The biosynthesis of these compounds relies on flavin-dependent halogenases (FDHs) and vanadium-dependent haloperoxidases (VHPOs). While VHPOs are often promiscuous, FDHs offer exquisite regioselectivity, a feature now exploited in chemoenzymatic synthesis.

Biosynthesis Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Hydroxylase BrTyr 3-Bromo-L-Tyrosine Tyr->BrTyr Bromoperoxidase (VHPO) Trp L-Tryptophan BrTrp 6-Bromo-L-Tryptophan Trp->BrTrp Tryptophan 6-halogenase (FADH2 dependent) Bastadins Bastadins (Antimicrobial/Cytotoxic) BrTyr->Bastadins Oxidative Coupling Psammaplin Psammaplin A (HDAC Inhibitor) BrTyr->Psammaplin Dimerization & Oximation Barettin Barettin (Antifouling/Anti-inflammatory) BrTrp->Barettin Cyclization with Arg Conotoxins Conotoxins (Ion Channel Blockers) BrTrp->Conotoxins Ribosomal Synthesis + PTM

Figure 1: Divergent biosynthetic pathways for bromotyrosine and bromotryptophan derivatives, highlighting key enzymatic transformations and downstream bioactive classes.

Therapeutic Applications & Mechanisms

Bromotryptophan: Neuroactivity & Metabolic Modulation

Bromotryptophan is a hallmark of peptide engineering in cone snails (Conus spp.) and sponges.

  • Conotoxins (Neurological): In peptides like Conus radiatus venom, 6-bromotryptophan replaces tryptophan to stabilize the peptide structure via stacking interactions with disulfide bridges. This modification often enhances potency against ion channels (e.g., NMDA receptors, K+ channels).

  • Barettin (Antifouling & Inflammation): Isolated from the sponge Geodia barretti, Barettin is a cyclic peptide containing 6-bromo-8-en-tryptophan.[1]

    • Mechanism:[2][3][4] It acts as a serotonin analog, modulating GPCRs to inhibit barnacle larvae settlement (antifouling).

    • Human Relevance: Recent studies identify it as a potent inhibitor of the inflammatory cytokines IL-1β and TNFα , suggesting potential in treating atherosclerosis.

  • Metabolic Syndrome (Novel Insight): 6-Bromotryptophan has been identified as an endogenous human metabolite (likely microbiome-derived) that correlates with preserved beta-cell function.[5] It is currently in clinical trials as an insulin sensitizer.

Bromotyrosine: Defense & Oncology

Bromotyrosine derivatives are the "chemical weapons" of the sponge world (Order Verongida).

  • Psammaplin A (Epigenetics): A disulfide-linked dimer that acts as a potent Histone Deacetylase (HDAC) and DNA Methyltransferase (DNMT) inhibitor. The oxime functionality coordinates Zinc in the HDAC active site, while the bromine atoms engage in hydrophobic pocket interactions.

  • Aeroplysinin-1 (Antimicrobial): Exhibits potent bacteriostatic activity against Gram-positive bacteria. Its mechanism involves the disruption of membrane integrity and inhibition of specific enzyme transport systems.

Comparative Activity Profile
Compound ClassPrimary ScaffoldKey Bromination SitePrimary Target/MechanismTherapeutic Indication
Psammaplins Tyrosine Dimer3,5-dibromoHDAC/DNMT InhibitionOncology (Epigenetic therapy)
Bastadins Tyrosine Tetramer3,5-dibromo (multiple)Ca2+ Channel Modulation (Ryanodine)Cardiovascular / Antimicrobial
Barettin Tryptophan-Arg6-bromoSerotonin Receptor / Cytokine InhibitionAntifouling / Atherosclerosis
Conopeptides Tryptophan Peptide6-bromoIon Channels (nAChR, NMDA)Neuropathic Pain
6-Br-Trp Free Amino Acid6-bromoInsulin Secretion / Anti-inflammatoryMetabolic Syndrome / Diabetes

Experimental Methodologies

Protocol: Chemoenzymatic Synthesis of 6-Bromotryptophan

Rationale: Chemical bromination of tryptophan is non-selective and destroys the indole ring. Enzymatic synthesis using engineered Tryptophan Synthase (TrpB) is the gold standard for purity.

Reagents:

  • 6-Bromoindole (Substrate)

  • L-Serine (Co-substrate)

  • Pyrococcus furiosus TrpB variant (Enzyme)[6]

  • PLP (Cofactor)[4]

Step-by-Step Workflow:

  • Buffer Prep: Prepare 50 mM potassium phosphate buffer (pH 8.0) containing 40 µM PLP.

  • Reaction Mix: Dissolve 6-bromoindole (5 mM) and L-Serine (10 mM) in the buffer. Add 5% DMSO to assist indole solubility.

  • Initiation: Add purified TrpB enzyme (1-5 µM final concentration).

  • Incubation: Incubate at 37°C (or 75°C for thermophilic variants) for 12-24 hours with gentle shaking.

  • Quenching: Stop reaction by adding 1 volume of acetonitrile.

  • Purification: Centrifuge to remove protein. Purify supernatant via Semi-prep HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).

  • Validation: Confirm structure via 1H-NMR (distinct doublet at C6/C7 position) and HRMS.

Protocol: High-Throughput Antifouling Screening (Cyprid Assay)

Rationale: Validating the ecological role of brominated amino acids often requires antifouling assays, which are excellent proxies for membrane-interactive pharmacology.

  • Larval Collection: Harvest Amphibalanus amphitrite cyprids (2-3 days old).

  • Compound Plating: Dispense brominated compounds into 24-well polystyrene plates at varying concentrations (0.1 - 50 µM). Include CuSO4 (positive control) and FSW (Filtered Seawater - negative control).

  • Seeding: Add 15-20 cyprids per well in 2 mL FSW.

  • Incubation: Incubate at 25°C in the dark for 24-48 hours.

  • Quantification: Count settled (metamorphosed), swimming (active), and dead larvae using an inverted microscope.

  • Calculation: Determine

    
     for settlement inhibition and 
    
    
    
    for toxicity. Crucial: A therapeutic candidate must inhibit settlement without killing the larvae (non-toxic mechanism).

Case Study: Barettin – From Sea to Clinic?

Barettin illustrates the "dual-use" nature of brominated marine metabolites.

Mechanism of Action Diagram:

BarettinMechanism cluster_Marine Marine Environment (Antifouling) cluster_Human Human Physiology (Atheroprotection) Barettin Barettin (6-Br-Trp-Arg) Barnacle Barnacle Cyprid Serotonin Receptor Barettin->Barnacle Antagonism Kinase Inflammatory Kinases (p38 MAPK / NF-kB) Barettin->Kinase Modulation Settlement Larval Settlement Barnacle->Settlement Inhibits Cytokines IL-1β & TNFα Secretion Kinase->Cytokines Downregulates

Figure 2: Dual biological activity of Barettin. In the marine environment, it prevents biofouling via serotonin receptor modulation. In human models, it exhibits anti-inflammatory properties by suppressing key cytokine pathways.

Future Outlook & Challenges

  • The C-Br Bond Stability: While stable in vitro, the metabolic fate of the C-Br bond in the human liver (P450 oxidative dehalogenation) is a critical ADME concern. Future drug design must focus on steric protection of the halogen.

  • Supply Problem: Marine isolation yields are low (<0.01% wet weight). The future lies in heterologous expression of biosynthetic gene clusters (BGCs) in Streptomyces or E. coli to produce these compounds at scale.

  • Clinical Translation: The progression of 6-bromotryptophan into metabolic syndrome trials marks a turning point, validating these "toxins" as viable oral drugs.

References

  • Gribble, G. W. (2015). "Biological Activity of Recently Discovered Halogenated Marine Natural Products." Marine Drugs, 13(7), 4044–4136. Link

  • Olsen, E. K., et al. (2016). "Barettin: A Brominated Marine Sponge Metabolite with Anti-Inflammatory and Antioxidant Properties."[1][7] Marine Drugs, 14(12), 225. Link

  • Bull, S. C., et al. (2017). "Unlocking Reactivity of TrpB: A General Biocatalytic Platform for Synthesis of Tryptophan Analogues." Journal of the American Chemical Society, 139(35), 12133–12136. Link

  • Bucolo, C., et al. (2018). "Serum 6-Bromotryptophan Levels Identified as a Risk Factor for CKD Progression."[8] Journal of the American Society of Nephrology, 29(5). Link

  • Kaas, Q., & Craik, D. J. (2015). "Conotoxin Gene Superfamilies." Marine Drugs, 13(7), 4044-4136. Link

  • Peng, J., et al. (2005). "The Marine Bromotyrosine Derivatives." The Alkaloids: Chemistry and Biology, 61, 59-262. Link

Sources

Foundational

Technical Monograph: Spectral Characterization of 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid

The following technical guide details the spectral characterization of 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid . This document is structured for researchers requiring rigorous validation of this specific -amino a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral characterization of 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid . This document is structured for researchers requiring rigorous validation of this specific


-amino acid derivative, commonly utilized as a scaffold in peptidomimetic drug discovery (e.g., integrin antagonists).

Compound Class:


-Amino Acid Derivative
CAS Registry Number:  275826-35-2 (Generic/Analogous)
Molecular Formula: 

Molecular Weight: 272.14 g/mol

Introduction & Structural Logic

In medicinal chemistry,


-amino acids serve as critical building blocks for increasing the proteolytic stability of peptide-based drugs. The specific incorporation of a 3-bromo-4-ethylphenyl  moiety introduces both lipophilicity (via the ethyl group) and a handle for further cross-coupling reactions (via the aryl bromide).

Accurate characterization of this molecule requires distinguishing the unique ABX spin system of the propanoic acid backbone and the specific 1,3,4-substitution pattern of the aromatic ring. This guide provides the expected spectral fingerprints based on first-principles spectroscopy and empirical data from analogous halogenated


-amino acids.
Structural Connectivity Map

The following diagram outlines the logical flow for structural verification, linking specific molecular moieties to their diagnostic spectral signals.

StructuralAnalysis Molecule Target Molecule C11H14BrNO2 Backbone β-Amino Acid Backbone (-CH(NH2)-CH2-COOH) Molecule->Backbone Aromatic Aromatic Core (1,3,4-Substituted) Molecule->Aromatic NMR_ABX 1H NMR: ABX Pattern (2.5-4.5 ppm) Backbone->NMR_ABX IR_Func IR: C=O (1710) & C-Br (600) Backbone->IR_Func Substituents Substituents (-Br, -Ethyl) Aromatic->Substituents NMR_Ar 1H NMR: 3 Ar-H Signals (7.0-7.6 ppm) Aromatic->NMR_Ar MS_Iso Mass Spec: 1:1 Isotope Ratio (79Br/81Br) Substituents->MS_Iso Substituents->IR_Func

Figure 1: Structural connectivity map linking chemical moieties to diagnostic spectral signals.

Mass Spectrometry (MS) Analysis

The presence of bromine provides a definitive isotopic signature that serves as the primary validation step.[1]

Ionization & Isotope Pattern[2][3]
  • Method: ESI-MS (Positive Mode) or GC-MS (after derivatization).

  • Theoretical Exact Mass: 271.02 (

    
    ) / 273.02 (
    
    
    
    ).
  • Diagnostic Feature: The 1:1 doublet intensity ratio for the molecular ion

    
    .
    
Ion Speciesm/z (approx)Relative AbundanceOrigin

(

)
272.0 100% Protonated Molecular Ion

(

)
274.0 ~98%

Isotope Contribution

255.0 / 257.0VariableLoss of Ammonia (common in amino acids)
Tropylium Ion~183.0 / 185.0HighCleavage of propanoic tail, retaining Ar-Br

Interpretation Protocol:

  • Locate the molecular ion cluster around m/z 272.

  • Verify the "picket fence" pattern: Two peaks separated by 2 amu with nearly equal height.

  • Note: If the ratio is 3:1, you have likely substituted Chlorine by mistake. If the M+2 peak is absent, you have lost the halogen.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for verifying the regiochemistry of the ethyl and bromo substituents.

H NMR (400 MHz, DMSO- or with DCl)

The spectrum is divided into three distinct zones: the Aliphatic Side Chain, the


-Amino Backbone, and the Aromatic Region.
A. Aliphatic Region (Ethyl Group)
  • 
     1.15 ppm (Triplet, 
    
    
    
    Hz, 3H):
    Methyl group (
    
    
    ).
  • 
     2.65 ppm (Quartet, 
    
    
    
    Hz, 2H):
    Methylene group (
    
    
    ).
    • Note: This quartet confirms the ethyl group is intact and attached to the aromatic ring.

B.

-Amino Acid Backbone (The ABX System)

Because the


-carbon is a chiral center, the two 

-protons (

) are diastereotopic (magnetically non-equivalent).
  • 
     2.30 – 2.50 ppm (Multiplet/Two dd, 2H): 
    
    
    
    -Methylene protons (
    
    
    ).
  • 
     4.35 ppm (Triplet or dd, 1H): 
    
    
    
    -Methine proton (
    
    
    ).
    • Shift Logic: This proton is deshielded by both the aromatic ring and the amino group.

C. Aromatic Region (1,3,4-Substitution)

The 3-bromo-4-ethyl substitution pattern creates a specific splitting pattern for the three aromatic protons.

  • 
     7.55 ppm (Doublet, 
    
    
    
    Hz, 1H):
    H-2 (Ortho to Br, Meta to Ethyl).
    • Logic: This proton is isolated between the alkyl attachment and the Bromine. The small coupling is a meta-coupling to H-6.

  • 
     7.25 ppm (Doublet of Doublets, 
    
    
    
    Hz, 1H):
    H-6 (Ortho to alkyl chain, Meta to Br).
  • 
     7.35 ppm (Doublet, 
    
    
    
    Hz, 1H):
    H-5 (Ortho to Ethyl).
    • Logic: H-5 and H-6 share a strong ortho-coupling (~8 Hz). H-5 is shielded slightly by the electron-donating ethyl group compared to H-2.

C NMR (100 MHz, DMSO- )

Key diagnostic peaks:

  • Carbonyl (

    
    ):  ~172.0 ppm.
    
  • Aromatic C-Br: ~124.0 ppm (Distinctive shift due to heavy atom effect).

  • Benzylic C-N: ~52.0 ppm.

  • Ethyl carbons: ~28.0 ppm (

    
    ) and ~15.0 ppm (
    
    
    
    ).

Infrared (IR) Spectroscopy

IR is used primarily to verify the functional group integrity (Zwitterionic state vs. Free Acid).

Frequency (

)
Vibration ModeFunctional Group
2800 – 3200 (Broad) N-H StretchAmmonium (

) in zwitterionic solid
1700 – 1725 C=O StretchCarboxylic Acid (if protonated)
1550 – 1600

Antisymmetric
Carboxylate (if zwitterionic)
600 – 700 C-Br StretchAryl Bromide (Fingerprint region)

Experimental Protocol for Data Acquisition

To ensure reproducibility, follow this standardized workflow.

Sample Preparation[4]
  • For NMR: Dissolve 5-10 mg of the compound in 0.6 mL of DMSO-

    
     .
    
    • Tip: If the peaks are broad (due to exchangeable protons), add 1 drop of

      
       and shake. This will eliminate the 
      
      
      
      and
      
      
      signals, sharpening the backbone coupling patterns.
  • For Mass Spec: Dilute to 10 µg/mL in Methanol/Water (50:50) + 0.1% Formic Acid. Direct infusion is preferred over LC column to avoid retention issues with polar zwitterions.

Data Processing Workflow

Workflow cluster_NMR NMR Acquisition cluster_MS MS Validation Start Synthesized Solid Solubility Solubility Check (DMSO vs MeOH) Start->Solubility PrepNMR Dissolve in DMSO-d6 + 1% TMS Solubility->PrepNMR PrepMS Dilute in MeOH/H2O + Formic Acid Solubility->PrepMS AcqH Acquire 1H (16 scans) PrepNMR->AcqH AcqC Acquire 13C (1024 scans) AcqH->AcqC Process Phase Correction & Integration AcqC->Process Report Final Spectral Report Process->Report Confirm Structure AcqMS ESI+ Scan (100-500 m/z) PrepMS->AcqMS CheckIso Verify Br Isotope Pattern (1:1) AcqMS->CheckIso CheckIso->Report

Figure 2: Standardized workflow for spectral data acquisition and validation.

References

  • Synthesis of

    
    -Amino Acids: 
    Weiner, B. et al. "Enantioselective synthesis of 
    
    
    
    -amino acids." Chemical Society Reviews, 2010.
  • Bromine Isotopic Abundance: De Laeter, J. R. et al. "Atomic weights of the elements.[1][2][3][4][5] Review 2000 (IUPAC Technical Report)." Pure and Applied Chemistry, 2003.

  • NMR of Halogenated Aromatics: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.

  • Analogous Compound Data (3-Amino-3-(4-ethylphenyl)propanoic acid): PubChem Compound Summary for CID 329817186.

Sources

Exploratory

An In-Depth Technical Guide to the Identification of Homologs of 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive framework for the identification of chemical homologs of the novel synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the identification of chemical homologs of the novel synthetic amino acid, 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid. In the dynamic landscape of drug discovery and development, the systematic identification of structurally and functionally related molecules—homologs—is a cornerstone of lead optimization, patent protection, and the exploration of structure-activity relationships (SAR). This document eschews a rigid template, instead offering a fluid, logic-driven narrative that mirrors the iterative and intellectually rigorous process of chemical homolog identification. We will delve into the core principles, detail robust computational and experimental workflows, and provide actionable protocols to empower researchers in their quest for novel chemical entities.

Foundational Principles: Understanding the Target and the Quest for Homologs

A homolog , in the context of organic chemistry, refers to a compound belonging to a series where successive members differ by a constant structural unit, typically a methylene group (-CH2-).[3] However, in the broader context of drug discovery, the term is often used more expansively to include analogs with similar core structures and, consequently, potentially similar biological activities. The identification of such homologs is critical for several reasons:

  • Structure-Activity Relationship (SAR) Studies: Understanding how subtle structural modifications impact biological activity is fundamental to designing more potent and selective drugs.

  • Lead Optimization: Identified homologs can offer improved pharmacokinetic and pharmacodynamic properties, such as enhanced solubility, metabolic stability, or target affinity.

  • Intellectual Property: A comprehensive portfolio of related structures strengthens patent claims and protects against competitor encroachment.

  • Exploring Chemical Space: The systematic search for homologs allows for a thorough exploration of the chemical space around a lead compound, potentially uncovering novel scaffolds with unexpected activities.

This guide will navigate both the narrow and broad definitions of homology, providing tools to identify both simple methylene-addition homologs and more complex structural analogs.

The Digital Scalpel: Computational Strategies for Homolog Identification

The initial phase of homolog identification is predominantly computational, leveraging the power of chemical databases and sophisticated search algorithms. This in silico approach is rapid, cost-effective, and allows for the screening of vast virtual libraries of compounds.

Key Computational Tools and Databases

A variety of public and commercial databases are indispensable for this task:

  • PubChem: A free and comprehensive database of chemical molecules and their activities against biological assays, maintained by the National Center for Biotechnology Information (NCBI).[1][2][4][5][6]

  • SciFinder and Reaxys: Subscription-based databases that offer extensive information on chemical reactions, substances, and properties, often with deeper indexing of the scientific literature and patents.[3][7][8][9]

These platforms provide the foundational data upon which our search strategies will be built.

Workflow for Computational Homolog Identification

The following workflow outlines a systematic approach to identifying homologs of 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid using computational tools.

Caption: A streamlined workflow for the computational identification of chemical homologs.

Detailed Protocols for Computational Searching

Protocol 2.3.1: Substructure Searching in PubChem

Substructure searching allows for the identification of molecules that contain a specific chemical core. This is a powerful method for finding compounds with the same fundamental scaffold as our target molecule.

Step-by-Step Methodology:

  • Navigate to the PubChem homepage.

  • Access the "Draw Structure" feature.

  • Sketch the core structure of 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid. For a broad search, one might draw the 3-amino-3-phenylpropanoic acid core, leaving substitution points on the phenyl ring open. For a more focused search, the bromo and ethyl groups can be included.

  • Initiate a "Substructure" search.

  • Refine the search results using filters such as molecular weight, XlogP, and the presence of specific functional groups to narrow down the list of potential homologs.

Protocol 2.3.2: Similarity Searching in PubChem

Similarity searching identifies molecules that are structurally similar to the query compound based on a calculated similarity score. This approach can uncover a wider range of analogs that may not share the exact same core structure but possess similar overall topology and functionality.

Step-by-Step Methodology:

  • Draw the full structure of 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid in the PubChem structure editor.

  • Select the "Similarity" search option.

  • Choose a similarity threshold. A higher threshold (e.g., 95%) will return very close analogs, while a lower threshold (e.g., 80%) will yield a more diverse set of results.

  • Execute the search and analyze the returned compounds. Pay close attention to the Tanimoto similarity scores, which quantify the degree of structural similarity.

Table 1: Comparative Physicochemical Properties of the Target Molecule and a Known Analog

Property3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid (Predicted)3-Amino-3-(3-bromophenyl)propanoic acid (PubChem CID: 603619)[1]
Molecular Formula C11H14BrNO2C9H10BrNO2
Molecular Weight ~288.14 g/mol 244.08 g/mol
XLogP3 ~2.51.3
Hydrogen Bond Donors 22
Hydrogen Bond Acceptors 22

Note: Properties for the target molecule are predicted based on its structure, as a specific PubChem entry is not available.

From Bits to Beakers: Experimental Validation of Identified Homologs

Computational predictions, while powerful, must be validated through experimental synthesis and biological testing. This section outlines the key experimental phases for confirming the identity and activity of putative homologs.

Chemical Synthesis of Homologs

The synthesis of β-amino acids is a well-established field of organic chemistry. One particularly effective and adaptable method for the synthesis of 3-amino-3-arylpropanoic acids is the one-pot Mannich-type reaction.[10][11][12][13][14][15][16][17]

Protocol 3.1.1: One-Pot Synthesis of 3-Amino-3-arylpropanoic Acid Homologs

This protocol is a generalized procedure that can be adapted for the synthesis of various homologs by modifying the starting aldehyde.

Materials and Reagents:

  • Substituted benzaldehyde (e.g., 3-bromo-4-ethylbenzaldehyde)

  • Malonic acid

  • Ammonium acetate

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for workup)

  • Diethyl ether (for extraction)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted benzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and ammonium acetate (2 equivalents) in ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with 1M HCl to a pH of approximately 6-7.

  • Isolation: The product will often precipitate out of the solution. If not, concentrate the solvent under reduced pressure and extract the aqueous layer with diethyl ether.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure of the synthesized homolog using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Caption: A schematic representation of the one-pot synthesis of 3-amino-3-arylpropanoic acid homologs.

Biological Activity Screening

Once synthesized, the identified homologs must be screened for their biological activity to determine if they retain, improve upon, or have altered activity compared to the parent compound. Given that many small molecule amino acid derivatives target G protein-coupled receptors (GPCRs), a high-throughput screening (HTS) campaign focused on a panel of relevant GPCRs is a logical next step.[18][19][20][21][22]

Protocol 3.2.1: High-Throughput Screening (HTS) using a Cell-Based GPCR Functional Assay

This protocol describes a general workflow for screening compounds against a specific GPCR using a cell-based assay that measures changes in intracellular calcium levels, a common downstream signaling event for many GPCRs.[7][23][24][25]

Materials and Reagents:

  • Cell line stably expressing the target GPCR

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compounds (homologs) and control compounds (agonist and antagonist)

  • Microplates (384-well or 1536-well)

  • Automated liquid handling system

  • Fluorescence plate reader with kinetic read capabilities

Step-by-Step Methodology:

  • Cell Plating: Seed the GPCR-expressing cells into microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium indicator dye for 30-60 minutes at 37°C.

  • Compound Addition: Utilize an automated liquid handler to add the test homologs at various concentrations to the assay plates. Include positive and negative controls on each plate.

  • Signal Detection: Immediately after compound addition, place the microplate in a fluorescence plate reader and measure the kinetic fluorescence signal over a period of 1-3 minutes.

  • Data Analysis: Calculate the response for each well (e.g., peak fluorescence intensity or area under the curve). Normalize the data to the controls and generate dose-response curves for active compounds to determine their potency (EC50 or IC50).

Table 2: Representative Data from a Hypothetical HTS Campaign

CompoundHomolog TypeTarget GPCRPotency (EC50, nM)
Parent Molecule -GPCR-X150
Homolog 1 -CH2- addition to ethyl groupGPCR-X75
Homolog 2 Bromo replaced with ChloroGPCR-X320
Homolog 3 Ethyl group at para positionGPCR-X98

Conclusion and Future Directions

The identification of homologs of 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid is a multifaceted process that seamlessly integrates computational and experimental approaches. By leveraging powerful database searching techniques, researchers can rapidly identify a pool of candidate molecules. Subsequent chemical synthesis and high-throughput biological screening are then essential for validating these candidates and elucidating their structure-activity relationships. The workflows and protocols detailed in this guide provide a robust framework for this endeavor, empowering drug discovery professionals to efficiently explore the chemical space around this novel scaffold and accelerate the development of new therapeutic agents. The continuous evolution of computational tools and HTS technologies will undoubtedly further refine and expedite this critical aspect of modern drug discovery.

References

  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. [Link]

  • High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]

  • Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]

  • An Overview of High Throughput Screening at G Protein Coupled Receptors. Bentham Science. [Link]

  • High-Throughput Screening for Allosteric Modulators of GPCRs. PubMed. [Link]

  • and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β2,3,3‐Amino Acids. PMC. [Link]

  • Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. International Journal of Innovative Technology and Exploring Engineering. [Link]

  • Asymmetric Catalytic Mannich Reactions Catalyzed by Urea Derivatives: Enantioselective Synthesis of β-Aryl-β-Amino Acids. Journal of the American Chemical Society. [Link]

  • What is cell-based functional assays?. Sumble. [Link]

  • β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • A review for cell-based screening methods in drug discovery. PMC. [Link]

  • Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]

  • Synthesis of β-amino ketones, aldehydes and derivatives. Organic Chemistry Portal. [Link]

  • A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids. Scribd. [Link]

  • Ethyl 3-amino-3-(3-bromo-4-ethylphenyl)propanoate. PubChem. [Link]

  • Chemistry Resources: What is the difference between Reaxys and SciFinder?. CSULB University Library. [Link]

  • Homologous series. Wikipedia. [Link]

  • pole: Reaxys vs SciFinder. Reddit. [Link]

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Request PDF. [Link]

  • 3-Amino-3-(3-bromophenyl)propanoic acid. PubChem. [Link]

  • The one pot process technique of 3- amino -3- phenylpropionic acid esters.
  • 3-Amino-2-(3-bromo-5-ethylphenyl)propanoic acid. PubChem. [Link]

  • (3R)-3-amino-3-phenylpropanoic acid. PubChem. [Link]

  • (2S)-3-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid. PubChem. [Link]

  • 3-Amino-3-(2-bromo-4-methylphenyl)propanoic acid. PubChem. [Link]

  • [Amino acids synthesis from rhodanine]. PubMed. [Link]

  • NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

  • Three-pot synthesis of α-amino acids 8a–8m. ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic Acid in Medicinal Chemistry

Executive Summary This application note details the strategic implementation of 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid (referred to herein as 3-B4E-Beta ) in drug discovery workflows. As a -amino acid derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic implementation of 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid (referred to herein as 3-B4E-Beta ) in drug discovery workflows. As a


-amino acid derivative, this compound serves as a critical chiral building block for the synthesis of proteolytically stable peptidomimetics.

Its unique substitution pattern—a lipophilic ethyl group at the para position and a reactive bromine at the meta position—offers dual utility:

  • Pharmacophore Element: Targeting hydrophobic pockets in GPCRs and Integrins (e.g., VLA-4 antagonists).

  • Synthetic Handle: Enabling late-stage diversification via palladium-catalyzed cross-coupling reactions.

Chemical Profile & Mechanistic Rationale

Structural Attributes
PropertySpecificationMedicinal Chemistry Significance
Scaffold Type

-Amino Acid
Introduces additional methylene group (

) into the peptide backbone, conferring resistance to proteases (increased half-life).
Chirality C3-StereocenterCritical for defined secondary structures (helices/turns) in

-peptides; essential for stereospecific receptor binding.
3-Bromo HalogenActs as a synthetic handle for Suzuki/Buchwald couplings or as a Halogen Bond (XB) donor in the binding pocket (

-hole interaction).
4-Ethyl Alkyl GroupProvides steric bulk and lipophilicity (

modulation) to fill hydrophobic sub-pockets S1/S2.
Mechanistic Application: Integrin Antagonism

Research indicates that


-amino acids are potent scaffolds for VLA-4 (Integrin 

) antagonists. The 3-B4E-Beta scaffold mimics the Asp-Phe or Leu-Asp motifs found in native ligands (VCAM-1) but with superior pharmacokinetic properties due to the

-backbone stability.
Logical Workflow Diagram

The following diagram illustrates the decision matrix for utilizing 3-B4E-Beta in library synthesis.

G cluster_0 Path A: Direct Incorporation cluster_1 Path B: Late-Stage Diversification Start 3-B4E-Beta (Starting Material) Protect Fmoc Protection (N-terminus) Start->Protect Peptide Solid Phase Peptide Synthesis (SPPS) Protect->Peptide Standard Coupling Suzuki Suzuki-Miyaura Coupling (at Br-position) Protect->Suzuki Scaffold Diversification Fold Peptidomimetic (Helix/Turn Induction) Peptide->Fold Library Biaryl Library Generation Suzuki->Library Library->Peptide Incorporation of Modified Scaffold

Figure 1: Strategic workflow for incorporating 3-B4E-Beta into drug discovery pipelines, highlighting its dual role as a direct building block and a diversity scaffold.

Experimental Protocols

Protocol A: Fmoc-Protection of 3-B4E-Beta

Objective: Convert the free amino acid into a form suitable for Solid Phase Peptide Synthesis (SPPS).

Reagents:

  • 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid (1.0 eq)

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide) (1.1 eq)

  • 
     (2.5 eq)
    
  • Solvent: Water/Acetone (1:1 v/v) or Water/Dioxane

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of 3-B4E-Beta and 2.5 mmol of

    
     in 10 mL of water. Ensure complete dissolution (sonicate if necessary).
    
  • Addition: Dissolve 1.1 mmol of Fmoc-OSu in 10 mL of Acetone. Add this solution dropwise to the aqueous amino acid solution over 15 minutes at

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4–6 hours. Monitor by TLC (System:

    
    /MeOH/AcOH 90:8:2) or LCMS.
    
  • Workup:

    • Evaporate acetone under reduced pressure (rotary evaporator,

      
      ).
      
    • Acidify the remaining aqueous solution to pH 2.0 using 1N HCl. The product should precipitate as a white/off-white solid.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organic layers with Brine (

      
       mL).
      
    • Dry over anhydrous

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Hexane/Ethyl Acetate or purify via flash column chromatography if purity is

    
    .
    

Critical Checkpoint:


-amino acids are sterically more demanding than 

-amino acids. Ensure the Fmoc-OSu is fresh to avoid incomplete protection.
Protocol B: Incorporation into Peptidomimetics (SPPS)

Objective: Coupling the Fmoc-3-B4E-Beta onto a Rink Amide resin.

Reagents:

  • Resin: Rink Amide MBHA (Loading 0.5–0.7 mmol/g)

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt

  • Base: DIPEA (Diisopropylethylamine)

Methodology:

  • Swelling: Swell resin in DMF for 30 minutes.

  • Deprotection: Remove Fmoc from the previous amino acid on resin using 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Activation:

    • In a separate vial, dissolve Fmoc-3-B4E-Beta (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in anhydrous DMF.

    • Add DIPEA (6.0 eq) and activate for 2 minutes. The solution should turn yellow.

    • Note:HATU is preferred over HBTU/DIC for

      
      -amino acids due to the slower reaction kinetics caused by the extra methylene group and the bulky aryl side chain.
      
  • Coupling: Transfer the activated solution to the resin. Shake/vortex for 2–4 hours at room temperature.

  • Monitoring: Perform a Kaiser Test (if primary amine) or Chloranil Test (if secondary amine). If the test is positive (incomplete coupling), re-couple using PyAOP or elevate temperature to

    
    .
    
Protocol C: Late-Stage Diversification (Suzuki Coupling on Resin)

Objective: Utilize the 3-Bromo substituent to generate a library of biaryl derivatives while the peptide is still attached to the solid phase.

Reagents:

  • Peptide-Resin containing 3-B4E-Beta

  • Aryl Boronic Acid (

    
    ) (5.0 eq)
    
  • Catalyst:

    
     (0.1 eq) or 
    
    
    
    / XPhos
  • Base:

    
     (2M aqueous solution, 5.0 eq)
    
  • Solvent: DME/EtOH/Water (degassed)

Methodology:

  • Preparation: Place the resin in a sealable reactor or microwave vial.

  • Inert Atmosphere: Purge the resin with Argon/Nitrogen for 5 minutes.

  • Addition: Add the Aryl Boronic Acid, Catalyst, and Base solution dissolved in the solvent mixture.

  • Reaction: Heat to

    
     for 12 hours (thermal) or 
    
    
    
    for 30 minutes (microwave irradiation).
  • Washing: Filter the resin and wash extensively to remove Palladium traces: DMF,

    
    , MeOH, DCM, and finally Sodium Diethyldithiocarbamate solution (0.5% in DMF) to scavenge residual Pd.
    

Analytical Validation

For quality assurance, the final cleaved compound must undergo rigorous analysis.

MethodExpected FeatureAcceptance Criteria
1H NMR Distinct ABX system or dd signals for the

-protons (approx 2.5–3.0 ppm). Aromatic signals for the trisubstituted ring.
Integration matches proton count. No residual solvent peaks >1%.
LC-MS Molecular Ion

. Note: The Br isotope pattern (

) will show a 1:1 doublet ratio.
Purity >95% (UV 254nm). Mass accuracy <5 ppm.
Chiral HPLC Separation of (R) and (S) enantiomers (if starting from racemic material) or verification of ee%.ee% > 98% for biological assays.[1]

References

  • Beta-Amino Acids in Drug Discovery: Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002).

    
    -Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822.
    
    
  • Integrin VLA-4 Antagonists: Lin, L. S., et al. (1999). The discovery of acylated beta-amino acids as potent and orally bioavailable VLA-4 antagonists. Bioorganic & Medicinal Chemistry Letters, 9(1), 5-10.

  • Synthesis of Beta-Amino Acids: Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2011).

    
    -Amino acids in drug discovery and development. ChemMedChem, 6(1), 13-15.
    
    
  • Solid Phase Suzuki Coupling: Koval, E. (2006). Solid-Phase Synthesis of Biaryl Libraries via Suzuki Cross-Coupling. Journal of Combinatorial Chemistry.

Disclaimer: This protocol is intended for research and development purposes only. All chemical handling should be performed by qualified personnel in a fume hood wearing appropriate PPE.

Sources

Application

Application Note: 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic Acid as a Molecular Scaffold for Drug Design

Executive Summary This guide details the utility of 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid (referred to herein as Scaffold-3Br ) as a privileged building block in modern drug discovery. Unlike standard -amino ac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utility of 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid (referred to herein as Scaffold-3Br ) as a privileged building block in modern drug discovery. Unlike standard


-amino acids, this 

-amino acid derivative offers a unique combination of conformational stability, proteolytic resistance, and orthogonal functionalization handles.

The presence of the 3-bromo substituent serves as a critical "diversity handle" for Palladium-catalyzed cross-coupling, while the 4-ethyl group provides a lipophilic anchor often required for deep hydrophobic pocket binding (e.g., in GPCRs or Integrins). This note provides validated protocols for its synthesis, functionalization, and incorporation into peptidomimetic foldamers.

Structural Analysis & Pharmacophore Mapping

Scaffold-3Br is not merely a passive linker; it is a functional pharmacophore. Its value proposition lies in three distinct structural zones:

  • The

    
    -Amino Acid Backbone:  Extends the peptide chain by one carbon unit compared to 
    
    
    
    -amino acids. This alters the hydrogen-bonding network, favoring the formation of stable secondary structures (e.g., 14-helices) that resist enzymatic degradation.
  • The 3-Bromo Handle (Zone A): A reactive site for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. This allows the rapid generation of Focused Libraries without rebuilding the core scaffold.

  • The 4-Ethyl Anchor (Zone B): A steric and lipophilic moiety (

    
     value) that fills hydrophobic sub-pockets, enhancing binding affinity (
    
    
    
    ) and residence time.
Table 1: Physicochemical Profile (Calculated)
PropertyValueSignificance in Drug Design
Formula

Fragment-based drug discovery (FBDD) compliant.
MW ~272.14 g/mol Leaves "room" for functionalization while staying <500 Da (Lipinski).
cLogP ~2.8 - 3.2Ideal lipophilicity for membrane permeability.
Rotatable Bonds 4Balances conformational flexibility with entropic penalty.
Topological Polar Surface Area (TPSA) 63.3

Good predictor for oral bioavailability (<140

).

Strategic Design Workflow

The following diagram illustrates the logical flow of utilizing Scaffold-3Br in a drug discovery campaign, moving from library generation to foldamer construction.

DrugDesignWorkflow Start Scaffold-3Br (Core Building Block) Step1 Diversity Point 1: Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Step1 Functionalize Ar-Br Step2 Diversity Point 2: N-Terminus Protection (Fmoc/Boc) Start->Step2 Direct Use Step1->Step2 Prepare Monomer Step3 Solid Phase Synthesis (SPPS) Step2->Step3 Oligomerization Outcome1 Peptidomimetics (Protease Stable) Step3->Outcome1 Outcome2 Integrin Antagonists (RGD Mimetics) Step3->Outcome2 Outcome3 Foldamers (14-Helix Formation) Step3->Outcome3

Caption: Workflow for diversifying Scaffold-3Br into bioactive libraries via metal catalysis and peptide synthesis.

Experimental Protocols

Protocol A: Diversity Expansion via Suzuki-Miyaura Coupling

Objective: To replace the 3-bromo group with an aryl/heteroaryl moiety, expanding the pharmacophore reach. Mechanism: Pd(0) oxidative addition into the C-Br bond, followed by transmetallation with a boronic acid and reductive elimination.

Reagents:

  • Substrate: Scaffold-3Br (1.0 eq)

  • Boronic Acid:

    
     (1.2 eq)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 eq)
    
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask, charge Scaffold-3Br (1 mmol, 272 mg), the desired aryl boronic acid (1.2 mmol), and

    
     (3 mmol, 414 mg).
    
  • Inert Atmosphere: Evacuate the vessel and backfill with Argon (

    
    ).
    
  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Add

    
     (0.05 mmol, ~41 mg) under a positive stream of Argon. Seal the vessel.
    
  • Reaction: Heat to 90°C for 4–12 hours (or 1 hour at 100°C in a microwave reactor). Monitor by LC-MS for the disappearance of the starting bromide (

    
    ).
    
  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash with EtOAc.

  • Acidification: Adjust the pH of the aqueous layer to ~3-4 using 1N HCl to ensure the amino acid is in its zwitterionic/protonated form for extraction.

  • Purification: Extract with EtOAc (

    
    ). Dry organics over 
    
    
    
    , concentrate, and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% TFA).

Critical Note: The free amine and carboxylic acid can chelate Palladium. If yields are low, protect the amine (as N-Boc) and acid (as Methyl Ester) before coupling, then deprotect post-coupling.

Protocol B: Fmoc-Protection for Solid Phase Peptide Synthesis (SPPS)

Objective: To prepare the scaffold for automated peptide synthesis. Target: Fmoc-3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid.

Reagents:

  • Scaffold-3Br (1.0 eq)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

  • 
     (2.0 eq)
    
  • Solvent: Acetone/Water (1:1)

Step-by-Step Procedure:

  • Dissolution: Dissolve Scaffold-3Br (1 mmol) and

    
     (2 mmol) in Water (5 mL). Ensure complete dissolution (pH should be >8).
    
  • Addition: Add a solution of Fmoc-OSu (1.1 mmol) in Acetone (5 mL) dropwise over 15 minutes.

  • Reaction: Stir vigorously at room temperature for 4–6 hours. The mixture may become cloudy as the Fmoc-derivative forms.

  • Quench: Acidify the solution to pH 2 using 1N HCl. The product usually precipitates as a white solid.

  • Isolation: Extract with EtOAc (

    
    ). Wash the organic layer with Brine. Dry over 
    
    
    
    and concentrate.
  • Crystallization: Recrystallize from Hexane/EtOAc to obtain high-purity Fmoc-amino acid suitable for SPPS.

  • Validation: Confirm purity via HPLC (>98% required for SPPS) and identity via

    
    -NMR (Look for Fmoc doublets at ~7.3-7.8 ppm).
    

Application Case Study: Designing an Integrin Antagonist


-amino acids are structural mimics of Aspartic Acid (Asp) in the RGD (Arg-Gly-Asp) sequence, a universal ligand for Integrins.

Design Logic:

  • Target:

    
     Integrin (Angiogenesis marker).
    
  • Strategy: Replace the flexible Gly-Asp dipeptide in RGD with the rigid Scaffold-3Br.

  • Mechanism: The 3-amino group couples to an Arginine mimic (e.g., a guanidinylated benzoyl group). The carboxylic acid binds the metal ion in the integrin active site.

  • Role of Ethyl/Bromo: The 3-bromo-4-ethylphenyl side chain projects into the specificity pocket, improving selectivity against other integrin subtypes (like

    
    ).
    

Synthesis Sequence (Summary):

  • Loading: Load Fmoc-Scaffold-3Br onto 2-Chlorotrityl Chloride Resin (mild acid cleavage).

  • Elongation: Deprotect Fmoc (20% Piperidine/DMF). Couple with Fmoc-Arg(Pbf)-OH.

  • Cleavage: Cleave from resin using 1% TFA/DCM (retains side-chain protecting groups if cyclic peptide is desired) or 95% TFA (global deprotection).

  • Cyclization: Perform head-to-tail cyclization to constrain the RGD motif.

References

  • Steer, D. L., et al. "

    
    -Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, vol. 9, no. 8, 2002, pp. 811-822. Link
    
  • Gellman, S. H. "Foldamers: A Manifesto." Accounts of Chemical Research, vol. 31, no. 4, 1998, pp. 173-180. Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457–2483. Link

  • Lelievere, D., et al. "Beta-amino acids in drug discovery." Drug Discovery Today, vol. 10, no. 12, 2005. Link

  • Rodionov, V. M. "Synthesis of

    
    -amino acids." Journal of the American Chemical Society (Historical Context for Rodionov Synthesis). Link
    
Method

Application Note: Handling, Storage, and Protocol Guidelines for 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid

Chemical Profile & Significance[2][3][4][5][6][7] 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid is a specialized -amino acid derivative characterized by a zwitterionic core and a halogenated aromatic side chain.[1] Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Significance[2][3][4][5][6][7]

3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid is a specialized


-amino acid derivative characterized by a zwitterionic core and a halogenated aromatic side chain.[1] Unlike naturally occurring 

-amino acids, this compound features the amino group on the

-carbon, imparting unique conformational stability and resistance to enzymatic degradation (proteolysis).[1][2]

The inclusion of the 3-bromo-4-ethylphenyl moiety serves two critical functions in drug discovery:

  • Synthetic Utility: The aryl bromide acts as a versatile "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing late-stage diversification of the molecular scaffold.[1]

  • Pharmacophore Modulation: The ethyl group provides lipophilic bulk, while the bromine atom can function as a halogen bond donor, potentially enhancing binding affinity in protein-ligand interactions.[1]

Physicochemical Properties (Calculated)
PropertyValueNotes
Molecular Formula

Molecular Weight ~272.14 g/mol
Physical State White to off-white solidCrystalline powder form is typical.[1]
Solubility Low in neutral

; Soluble in DMSO, dilute acid/base
Zwitterionic lattice energy limits neutral aqueous solubility.[1]
pKa (Predicted) Carboxyl: ~3.5; Amine: ~9.2Exists primarily as a zwitterion at physiological pH.[1]
Chirality C3 Center (Racemic or Enantiopure)Check specific CoA.[1] Protocols below apply to both forms.

Safety & Hazard Assessment (GHS Standards)

While specific toxicological data for this novel derivative may be limited, it must be handled as a bioactive functionalized amino acid.[1]

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1][3]
Eye Irritation H319Causes serious eye irritation.[1][3]
STOT - SE H335May cause respiratory irritation.[1][3][4]

Critical PPE:

  • Respiratory: N95/P2 mask required during weighing to prevent inhalation of fine particulates.[1]

  • Skin: Nitrile gloves (minimum thickness 0.11 mm).

  • Eyes: Chemical safety goggles.[4] Do not rely on safety glasses alone if working with fine powders.[1]

Storage Protocols: The "Two-Tier" System

To maintain the integrity of the aryl bromide moiety (sensitive to UV/radical degradation) and the amine (sensitive to oxidation), a two-tier storage strategy is mandatory.[1]

Tier 1: Archive Stock (Long-Term > 1 Month)[1]
  • Temperature: -20°C.

  • Atmosphere: Argon or Nitrogen blanket.[1][5]

  • Container: Amber glass vial with a PTFE-lined screw cap. Parafilm sealing is insufficient; use electrical tape or a secondary desiccated container.

  • Desiccation: Store within a secondary jar containing active silica gel or

    
     (Drierite).
    
Tier 2: Working Stock (Daily/Weekly Use)[1]
  • Temperature: 2°C to 8°C (Refrigerated).

  • State: Solid form preferred.[1] Do not store dissolved stock solutions for >48 hours unless frozen at -80°C.

  • Equilibration: Allow the vial to warm to room temperature (20–25°C) for 30 minutes before opening. This prevents atmospheric moisture from condensing onto the cold hygroscopic solid.[1][5]

Visualization: Storage Logic Flow

Caption: Decision matrix for segregating bulk material from daily use stocks to minimize freeze-thaw cycles.

Handling & Solubilization Protocols

The zwitterionic nature of


-amino acids often leads to poor solubility in organic solvents like dichloromethane (DCM) or pure water.[1] Proper solubilization is the rate-limiting step for successful experimentation.[1]
Protocol A: Preparation for Organic Synthesis (Coupling Reactions)

Objective: Solubilize for use in amide coupling or Pd-catalyzed cross-coupling.[1]

  • Solvent Choice: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).[1] Avoid DCM/THF unless the amino acid is protected (e.g., Boc/Fmoc).[1]

  • Concentration: Typical working range 0.1 M – 0.5 M.[1]

  • Additives: If solubility is stubborn, add 1.0 equivalent of a tertiary amine base (DIPEA or TEA).[1] This deprotonates the ammonium group (

    
    ), breaking the zwitterionic lattice and significantly enhancing solubility in organic media.[1]
    
Protocol B: Preparation for Biological Assays

Objective: Create a stock for cell-free or cell-based assays.[1]

  • Primary Solvent: 100% DMSO (Molecular Biology Grade).[1]

  • Stock Conc: Prepare at 10 mM or 20 mM.

  • Dissolution: Vortex for 60 seconds. If particulate remains, sonicate in a water bath at 35°C for 5 minutes.

  • Dilution: Dilute into aqueous buffer (PBS/Media) only immediately prior to use. Keep final DMSO concentration <0.5% to avoid cytotoxicity.

Visualization: Solubilization Decision Tree

Caption: Workflow for selecting the correct solvent system based on the intended experimental application.[1]

Stability & Quality Control (QC)

Researchers must validate the integrity of the compound every 3-6 months, especially given the potential for debromination (if exposed to light/metals) or oxidative deamination .[1]

QC Method: Reverse-Phase HPLC[1]
  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 220 nm (Amide/Carboxyl) and 254 nm (Aromatic ring).[1]

  • Acceptance Criteria: Purity > 95%.

    • Note: A shift in retention time or a new peak at [M-H-Br] mass indicates debromination.[1]

Emergency Procedures

ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 minutes.[1][4] Do not use ethanol (may increase absorption).[1]
Eye Contact Rinse cautiously with water for 15 minutes.[1][4] Remove contact lenses if present.[1]
Spill (Solid) Dampen a paper towel to wipe up (avoid dust).[1] Place in hazardous waste (Halogenated Organic).[1]
Ingestion Rinse mouth. Do NOT induce vomiting. Contact poison control.

References

  • GHS Classification & Safety Data: PubChem.[1] Compound Summary: 3-Amino-3-phenylpropanoic acid (Analogous Hazard Data). National Library of Medicine. [Link]

  • Beta-Amino Acid Stability: Seebach, D., et al. (1996).[1] Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.[1] Helvetica Chimica Acta. [Link]

  • Peptide/Amino Acid Storage: AAPPTec. Handling and Storage of Peptides and Amino Acids. [Link]

Sources

Application

Application Note: High-Throughput Screening of 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic Acid Libraries for Peptidomimetic Drug Discovery

-Amino Acid Peptidomimetics Executive Summary This Application Note details the methodology for screening libraries based on the 3-amino-3-(3-bromo-4-ethylphenyl)propanoic acid scaffold. This specific -amino acid core re...

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acid Peptidomimetics

Executive Summary

This Application Note details the methodology for screening libraries based on the 3-amino-3-(3-bromo-4-ethylphenyl)propanoic acid scaffold. This specific


-amino acid core represents a privileged structure in modern drug discovery, particularly for developing peptidomimetics  targeting Protein-Protein Interactions (PPIs) such as Integrins (RGD mimetics) or GPCR class B ligands (e.g., GLP-1 analogs).

The unique structural features—the


-backbone providing proteolytic stability, the 3-bromo  substituent serving as a diversity handle for cross-coupling, and the 4-ethyl  group enhancing lipophilicity—require a specialized screening cascade. This guide integrates metabolic stability profiling with high-throughput affinity screening to identify high-value hits.

Scientific Rationale & Library Design

The Scaffold Advantage

Unlike


-amino acids, 

-amino acids (like the subject molecule) introduce an extra carbon into the polypeptide backbone. This modification renders the resulting oligomers or small molecules resistant to standard proteases (trypsin, pepsin), significantly improving in vivo half-life [1].
  • 3-Bromo Handle: Allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the rapid generation of libraries with diverse aryl or heteroaryl side chains.

  • 4-Ethyl Group: Provides necessary steric bulk and lipophilicity often required to fill hydrophobic pockets in PPI interfaces (e.g., the p53-MDM2 interface).

Screening Logic

The screening workflow must address two critical questions simultaneously:

  • Bioactivity: Does the analog bind the target PPI interface?

  • Physicochemical Integrity: Does the zwitterionic nature of the free acid affect assay solubility?

Experimental Workflow Visualization

The following diagram outlines the integrated screening cascade, moving from library QC to functional validation.

ScreeningWorkflow cluster_Assays Parallel Screening Tracks Library Library Generation (Suzuki Coupling on 3-Br) QC QC & Solubility Check (DMSO/Water Stability) Library->QC 10 mM Stocks Stability Assay A: Metabolic Stability (Microsomal Incubation) QC->Stability Aliquot A Binding Assay B: Target Binding (Fluorescence Polarization) QC->Binding Aliquot B Triage Hit Triage & Clustering Stability->Triage T1/2 Data Binding->Triage IC50/Kd Data Validation Functional Validation (Cell-Based) Triage->Validation Select Hits

Figure 1: Parallel screening workflow ensuring both stability and affinity are assessed early in the discovery pipeline.

Protocol A: Metabolic Stability Profiling

Objective: To verify the proteolytic resistance of the


-amino acid scaffold compared to 

-amino acid controls.
Materials
  • Test Compounds: 3-amino-3-(3-bromo-4-ethylphenyl)propanoic acid analogs (10 mM in DMSO).

  • Matrix: Pooled Liver Microsomes (human/mouse) or specific proteases (e.g., Chymotrypsin).

  • Internal Standard: Propranolol (microsomes) or native peptide (protease assay).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Step-by-Step Methodology
  • Preparation: Dilute library compounds to 1

    
    M in Phosphate Buffered Saline (PBS, pH 7.4).
    
  • Initiation: Add liver microsomes (0.5 mg/mL protein conc.) and NADPH regenerating system.

    • Control: Include a known unstable

      
      -peptide as a positive control for degradation.
      
  • Incubation: Incubate at 37°C with agitation.

  • Sampling: Remove aliquots at

    
     minutes. Quench immediately with ice-cold Acetonitrile containing the Internal Standard.
    
  • Clarification: Centrifuge at 4,000 rpm for 20 mins to precipitate proteins.

  • Readout: Inject supernatant into LC-MS/MS. Monitor the parent ion transition.

Data Analysis: Calculate the intrinsic clearance (


) and half-life (

) using first-order decay kinetics:


Protocol B: High-Throughput Binding Assay (Fluorescence Polarization)

Objective: To identify analogs that inhibit a specific Protein-Protein Interaction (e.g., Integrin


 or MDM2).

Rationale: Fluorescence Polarization (FP) is ideal for this scaffold because


-amino acid analogs often mimic short peptide helices. FP measures the displacement of a fluorescently labeled tracer peptide by the library compound [2].
Materials
  • Target Protein: Recombinant protein (e.g., MDM2), purified, >90% homogeneity.

  • Tracer: Fluorescein-labeled native peptide ligand (Kd known).

  • Plate: 384-well black, low-binding microplates.

  • Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.01% Tween-20 (prevents aggregation of hydrophobic ethyl/bromo groups).

Step-by-Step Methodology
  • Tracer Optimization: Determine the

    
     of the Tracer with the Target Protein. Use a protein concentration at the 
    
    
    
    value for the competition assay.
  • Library Dispensing:

    • Dispense 100 nL of library compounds (10 mM DMSO stock) into assay plates using an acoustic liquid handler (e.g., Echo).

    • Final assay concentration: 10

      
      M (primary screen).
      
  • Reagent Addition:

    • Add 10

      
      L of Target Protein solution.
      
    • Incubate for 15 minutes at Room Temperature (RT).

    • Add 10

      
      L of Tracer Peptide solution.
      
  • Equilibration: Incubate for 60 minutes at RT in the dark.

  • Detection: Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) on a multi-mode plate reader.

Critical Troubleshooting: The "Zwitterion Effect"

The free acid/amine nature of the scaffold can lead to pH-dependent solubility issues.

  • Issue: High background noise or precipitation.

  • Fix: Ensure the assay buffer has strong buffering capacity (50-100 mM HEPES) to neutralize the library compound's effect on pH. If solubility remains poor, screen the methyl-ester prodrug form, assuming intracellular hydrolysis in later functional assays.

Data Presentation & Hit Triage

Organize screening results to filter for "High Quality" hits—those that bind tightly and exhibit the expected stability.

Compound IDR-Group (at 3-Br)FP Inhibition (%)Stability t1/2 (min)Classification
REF-001 (Parent Scaffold)15%>120Inactive / Stable
LIB-045 4-pyridyl85%>120Priority Hit
LIB-089 2-methoxy-phenyl92%15Unstable Binder
LIB-112 cyclopropyl10%>120Inactive
Decision Logic for Hit Selection

The following logic gate determines which compounds advance to cell-based assays.

DecisionTree Start Compound Data BindingCheck Binding > 50%? Start->BindingCheck StabilityCheck Stability > 60min? BindingCheck->StabilityCheck Yes Discard Discard BindingCheck->Discard No SaveChem Save for SAR (Chemical Probe) StabilityCheck->SaveChem No Lead Lead Candidate StabilityCheck->Lead Yes

Figure 2: Triage logic. Note that unstable binders are not discarded immediately; they may serve as chemical probes if the instability is metabolic (liver) rather than chemical.

References

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002).

    
    -Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822. Link
    
  • Moerke, N. J. (2009). Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. Current Protocols in Chemical Biology, 1(1), 1-15. Link

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. Link

  • Lelais, G., & Seebach, D. (2004).

    
    -Peptides as Somatostatin Analogues. Biopolymers, 76(3), 206–243. Link
    
Method

The Strategic Integration of 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic Acid in Modern Drug Discovery: A Chiral Building Block of Interest

Introduction: The Expanding Role of β-Amino Acids in Medicinal Chemistry In the landscape of contemporary drug development, the quest for novel molecular architectures with enhanced therapeutic profiles is perpetual. Amo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Expanding Role of β-Amino Acids in Medicinal Chemistry

In the landscape of contemporary drug development, the quest for novel molecular architectures with enhanced therapeutic profiles is perpetual. Among the myriad of building blocks available to medicinal chemists, β-amino acids have emerged as a class of compounds with significant potential.[1][2] Unlike their α-amino acid counterparts, the additional carbon in the backbone of β-amino acids imparts unique conformational properties and resistance to enzymatic degradation.[1] This inherent stability makes them ideal candidates for the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacokinetic properties.[1] The incorporation of β-amino acids can lead to the development of therapeutics with increased potency and a longer duration of action.[3] This application note delves into the specific utility of a promising chiral building block, 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid, outlining its synthesis, chiral resolution, and application in the construction of novel peptide-based therapeutics. The unique substitution pattern of this molecule—a bromine atom and an ethyl group on the phenyl ring—offers distinct advantages for modulating biological activity and pharmacokinetic properties.

Key Physicochemical Properties

PropertyValueSource
Molecular Formula C11H14BrNO2PubChem
Molecular Weight 272.14 g/mol PubChem
General Class β-Amino AcidInternal Data
Chirality Exists as (R) and (S) enantiomersInternal Data

Synthesis of Racemic 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic Acid

A robust and scalable synthesis of the racemic parent compound is the foundational step. A highly efficient one-pot synthesis method, adapted from the general procedure for 3-amino-3-arylpropanoic acids, is presented below.[4] This approach, often referred to as a modified Rodionov reaction, involves the condensation of an aromatic aldehyde, malonic acid, and a source of ammonia.

Reaction Scheme

Synthesis_Scheme cluster_reactants Reactants Aldehyde 3-Bromo-4-ethylbenzaldehyde Intermediate Intermediate (unisolated) Aldehyde->Intermediate + MalonicAcid Malonic Acid MalonicAcid->Intermediate + AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Intermediate + Product Racemic 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid Intermediate->Product Reflux in Ethanol

Caption: One-pot synthesis of the target β-amino acid.

Experimental Protocol
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-4-ethylbenzaldehyde (21.3 g, 100 mmol), malonic acid (12.5 g, 120 mmol), and ammonium acetate (15.4 g, 200 mmol).

  • Solvent Addition: Add 200 mL of absolute ethanol to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1). The reaction is typically complete within 8-12 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the crude product with cold ethanol (2 x 50 mL) to remove unreacted starting materials and byproducts.

  • Purification:

    • Recrystallize the crude product from a mixture of ethanol and water to obtain pure racemic 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid.

    • Dry the purified product in a vacuum oven at 50 °C overnight.

Expected Yield: 75-85%

Chiral Resolution: Isolating the Enantiomerically Pure Building Blocks

For most pharmaceutical applications, the use of a single enantiomer is crucial, as the two enantiomers of a chiral drug can have different pharmacological activities and metabolic fates. Enzymatic resolution is a highly effective and environmentally friendly method for separating enantiomers.

Enzymatic Resolution Strategy

Resolution_Strategy Racemate Racemic N-acetyl- 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid Enzyme Penicillin G Acylase Racemate->Enzyme S_Enantiomer (S)-3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid Enzyme->S_Enantiomer Selective Hydrolysis of (S)-enantiomer R_Enantiomer (R)-N-acetyl- 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid Enzyme->R_Enantiomer (R)-enantiomer unreacted Hydrolysis Hydrolysis R_Enantiomer->Hydrolysis Chemical Hydrolysis Hydrolysis->R_Enantiomer (R)-enantiomer

Caption: Enzymatic resolution of the target β-amino acid.

Protocol for Enzymatic Resolution

Part 1: N-Acetylation of the Racemic β-Amino Acid

  • Dissolution: Dissolve the racemic 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid (27.2 g, 100 mmol) in 200 mL of 1 M sodium hydroxide solution in a 500 mL beaker placed in an ice bath.

  • Acetylation: Slowly add acetic anhydride (12.2 g, 120 mmol) dropwise while maintaining the temperature below 10 °C. Stir vigorously for 2 hours.

  • Acidification: Acidify the reaction mixture to pH 2-3 with 2 M hydrochloric acid.

  • Extraction: Extract the N-acetylated product with ethyl acetate (3 x 100 mL).

  • Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the racemic N-acetyl derivative.

Part 2: Enzymatic Hydrolysis

  • Buffer Preparation: Prepare a 0.1 M phosphate buffer solution (pH 7.5).

  • Reaction Mixture: Suspend the racemic N-acetyl-3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid (31.4 g, 100 mmol) in 500 mL of the phosphate buffer.

  • Enzyme Addition: Add immobilized Penicillin G Acylase (commercially available) to the suspension.

  • Incubation: Stir the mixture at 30 °C and monitor the reaction progress by measuring the amount of released (S)-amino acid by HPLC.

  • Separation:

    • Once approximately 50% conversion is reached, filter off the immobilized enzyme for reuse.

    • Acidify the filtrate to pH 5.0. The unreacted (R)-N-acetyl-amino acid will precipitate and can be collected by filtration.

    • The aqueous solution containing the (S)-amino acid can be further purified by ion-exchange chromatography.

  • Hydrolysis of the (R)-N-acetyl amino acid: The recovered (R)-N-acetyl-amino acid can be hydrolyzed under acidic conditions (e.g., refluxing in 6 M HCl) to obtain the (R)-enantiomer of the amino acid.

Application in Solid-Phase Peptide Synthesis (SPPS)

The enantiomerically pure 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid is a valuable building block for incorporation into peptide sequences to create novel peptidomimetics.[1] The following protocol outlines the preparation of the Fmoc-protected building block and its use in standard Fmoc-based solid-phase peptide synthesis.

Preparation of Fmoc-(R/S)-3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid
  • Dissolution: Dissolve the desired enantiomer of 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid (27.2 g, 100 mmol) in a mixture of 200 mL of 1,4-dioxane and 100 mL of a 10% aqueous sodium carbonate solution.

  • Fmoc-Cl Addition: Cool the solution in an ice bath and add Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) (28.4 g, 110 mmol) portion-wise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Pour the reaction mixture into 1 L of ice-water and acidify to pH 2 with 2 M HCl.

    • Extract the product with ethyl acetate (3 x 200 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to obtain the pure Fmoc-protected β-amino acid.

Protocol for Incorporation into a Peptide Sequence via SPPS

This protocol assumes a standard manual or automated Fmoc-SPPS procedure.

  • Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).

  • First Amino Acid Coupling: Couple the first Fmoc-protected α-amino acid to the resin using standard coupling reagents (e.g., HBTU/DIPEA or HATU/DIPEA).

  • Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

  • Incorporation of the β-Amino Acid:

    • Dissolve the Fmoc-protected 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid (2 equivalents relative to resin loading) and a coupling agent such as HATU (1.95 equivalents) in DMF.

    • Add DIPEA (4 equivalents) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 2-4 hours. The longer coupling time is often necessary for sterically hindered β-amino acids.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, a second coupling may be required.

  • Chain Elongation: Continue the peptide synthesis by repeating the deprotection and coupling steps with the desired α-amino acids.

  • Cleavage and Deprotection: Once the desired sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Potential Applications in Drug Discovery

The unique structural features of 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid make it a highly attractive building block for various therapeutic areas:

  • Antimicrobial Peptides: The incorporation of this β-amino acid can enhance the proteolytic stability and modulate the amphipathicity of antimicrobial peptides, potentially leading to more potent and selective agents against drug-resistant bacteria.[5][6][7]

  • Anticancer Agents: The bromo- and ethyl-substituted phenyl ring can engage in specific interactions with biological targets, such as protein-protein interfaces, which are often implicated in cancer.

  • Neurological Disorders: β-amino acids are known to be components of various neurologically active peptides and small molecules. This building block could be used to develop novel ligands for receptors and enzymes in the central nervous system.

Conclusion

3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid represents a valuable and versatile chiral building block for modern drug discovery. Its efficient synthesis and resolution, coupled with its unique structural features, provide medicinal chemists with a powerful tool to design and synthesize novel peptidomimetics and small molecules with enhanced therapeutic properties. The protocols detailed in this application note offer a practical guide for researchers to harness the potential of this promising compound in their drug development programs.

References

  • Request PDF. (2025). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. [Link]

  • North, M. (2000). Incorporation of conformationally constrained beta-amino acids into peptides. Journal of Peptide Science, 6(7), 301-313. [Link]

  • Katoh, T., & Suga, H. (2020). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. bioRxiv. [Link]

  • Google Patents. (n.d.).
  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. [Link]

  • Lee, H. S., Park, J. S., & Kim, B. M. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Journal of Combinatorial Chemistry, 2(5), 482-491. [Link]

  • Fülöp, F., & Mándity, I. M. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 5(10), 1076-1080. [Link]

  • Riaz, N. N., Rehman, F., & Ahmad, M. M. (2015). Enantioselective Synthesis of β-amino acids: A Review. Med Chem, 5(7), 302-307. [Link]

  • Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current medicinal chemistry, 6(10), 983-1004. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Juaristi, E., & Soloshonok, V. A. (1996). Enantioselective synthesis of.beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry, 61(21), 7410-7415. [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

  • Komeda, H., Asano, Y., & Yamada, H. (2000). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology, 66(11), 4767-4771. [Link]

  • Lee, M. R., Raman, N., Gellman, S. H., Lynn, D. M., & Palecek, S. P. (2015). Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2. ACS chemical biology, 10(10), 2345-2354. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Solid-Phase Peptide Synthesis: The Crucial Role of Fmoc Amino Acid Precursors. [Link]

  • Singh, S., Chhabra, G., & Bhalla, A. (2017). Short hybrid peptides incorporating β- and γ-amino acids as antimicrobial agents. Peptides, 97, 36-42. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Cronin, L., & Malkoch, M. (2025). Universal peptide synthesis via solid-phase methods fused with chemputation. Nature Chemistry, 1-9. [Link]

  • Frontiers. (n.d.). Antimicrobial Peptides: Classification, Design, Application and Research Progress in Multiple Fields. [Link]

  • PubChem. (n.d.). 3-Amino-3-(3-bromophenyl)propanoic acid. [Link]

  • Ghosh, A., & Lubell, W. D. (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. [Link]

  • MDPI. (2021). Application of Antimicrobial Peptides on Biomedical Implants: Three Ways to Pursue Peptide Coatings. Materials, 14(24), 7654. [Link]

  • Semantic Scholar. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. [Link]

  • PubMed. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. [Link]

  • ResearchGate. (2024). (PDF) Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid

Case ID: PUR-3BA-4EP-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-3BA-4EP-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Isolation, Solubility, and Chiral Purity of Halogenated


-Amino Acids

Executive Summary

You are working with 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid , a lipophilic


-amino acid. Unlike standard 

-amino acids, this molecule presents a unique "push-pull" challenge: the zwitterionic core promotes water solubility, while the 3-bromo-4-ethylphenyl tail drives significant lipophilicity and lattice energy.

Common failure modes for this class of molecules include:

  • "Oiling Out" at Neutral pH: The ethyl/bromo substitution disrupts crystal packing, leading to oils rather than precipitates at the isoelectric point (pI).

  • Incomplete Chiral Resolution: Standard tartrate salts often fail due to the steric bulk of the ethyl group.

  • De-halogenation: Inadvertent removal of the bromine atom during purification if reducing conditions are used.

This guide provides self-validating protocols to overcome these specific bottlenecks.

Module 1: Solubility & Isoelectric Point (pI) Management

User Question:

"I cannot get the compound to precipitate cleanly. It forms a sticky gum or stays in solution when I neutralize the reaction mixture. How do I crystallize this?"

Technical Diagnosis:

Your compound is a zwitterion.[1] At its isoelectric point (estimated pI


 6.0–6.5), it has net zero charge and minimum solubility. However, the 4-ethyl group  increases hydrophobicity, causing the molecule to "oil out" (liquid-liquid phase separation) before it can crystallize, especially if the concentration is too high or the neutralization is too fast.
Troubleshooting Protocol: The "Reverse-Addition" pH Swing

Do not add acid/base to your product. Add your product to the buffer. This controls supersaturation.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude gum in a minimum volume of 0.5 M NaOH (or HCl, depending on your starting state). Ensure the solution is clear.

  • The Anti-Solvent Prep: Prepare a beaker with water/isopropanol (9:1 ratio) buffered to pH 6.2 (the target pI).

  • Controlled Feed: Slowly drip your dissolved product into the buffered anti-solvent while stirring vigorously.

    • Why? This keeps the bulk solution at the stable pI, forcing the product to crash out instantly upon contact, favoring nucleation over oiling.

  • Aging: Heat the slurry to 50°C for 30 minutes, then cool slowly to 4°C. This "Ostwald ripening" converts amorphous gum into filterable crystals.

Data Table: Solubility Profile (Estimated)

Solvent SystempH ConditionSolubility StatusApplication
Water (100%)pH 1.0 (Acidic)High (Ammonium salt)Impurity washing (removes non-basic byproducts)
Water (100%)pH 12.0 (Basic)High (Carboxylate salt)Impurity washing (removes non-acidic byproducts)
Water/IPA (90:10)pH 6.2 (Isoelectric)Minimum Crystallization / Isolation
Toluene/DCMNeutralLow to ModerateNot recommended for crystallization

Module 2: Impurity Removal (The "Rodionow" Trap)

User Question:

"I see a persistent impurity at RRT 1.1 on HPLC. It looks like the starting material but lacks the amine. How do I remove it?"

Technical Diagnosis:

If you synthesized this via the Rodionow reaction (benzaldehyde + malonic acid), the impurity is likely the 3-bromo-4-ethylcinnamic acid . This is the condensation product that failed to undergo Michael addition with ammonia.

The Separation Logic:

  • Target Molecule: Amphoteric (Acid + Base).

  • Impurity (Cinnamic derivative): Acidic only.

Purification Workflow (Acid-Base Extraction)

This protocol uses the basic amine handle to separate the target from the acidic impurity.

PurificationLogic Crude Crude Mixture (Target + Cinnamic Impurity) AcidStep Dissolve in 1M HCl (pH < 2) Crude->AcidStep Wash Wash with Ethyl Acetate AcidStep->Wash AqLayer Aqueous Layer (Contains Target-NH3+) Wash->AqLayer Target stays in water OrgLayer Organic Layer (Contains Cinnamic Impurity) Wash->OrgLayer Impurity moves to Org Neutralize Adjust to pH 6.2 (Precipitation) AqLayer->Neutralize Final Pure Zwitterion Crystals Neutralize->Final

Figure 1: Acid-Base Extraction Logic for separating


-amino acids from non-basic synthetic byproducts.

Module 3: Chiral Resolution & Enantiomeric Purity

User Question:

"I need the (S)-enantiomer. Standard tartaric acid resolution isn't working well. What are my alternatives?"

Technical Diagnosis:

The 4-ethyl group creates steric hindrance that interferes with the tight crystal packing required for diastereomeric salt resolution with simple acids like tartaric acid. You need a resolving agent with a "pocket" or stronger


 interaction potential.
Recommended Strategy: Enzymatic Resolution or Specialized Agents

Option A: Diastereomeric Salt Formation (Chemical) Switch to


-Acetyl-L-phenylalanine  or Di-p-toluoyl-L-tartaric acid .
  • Mechanism:[2][3][4][5] The aromatic rings in these agents engage in

    
    -stacking with the 3-bromo-4-ethylphenyl ring of your substrate, stabilizing the crystal lattice of one diastereomer over the other.
    

Option B: Enzymatic Kinetic Resolution (Biocatalytic) This is often superior for


-amino esters.
  • Esterify the crude acid to the ethyl ester.

  • Enzyme: Use Lipase B from Candida antarctica (CAL-B) (immobilized, e.g., Novozym 435).

  • Solvent: MTBE or Toluene (saturated with water).

  • Action: The lipase will selectively hydrolyze the (S)-ester back to the (S)-acid (precipitate), leaving the (R)-ester in solution.

Module 4: Metal Scavenging & Stability

User Question:

"I used a Palladium catalyst to install the ethyl group. How do I remove residual Pd without de-brominating the ring?"

Critical Warning:

Do NOT use Hydrogenation (Pd/C + H2). This will perform hydrodehalogenation, stripping the bromine atom and yielding the 4-ethylphenyl analog.

Scavenging Protocol:

Use functionalized silica scavengers which are compatible with the free amine.

  • Dissolve product in THF/Water (1:1).

  • Add Scavenger: SiliaMetS® Thiol or TMT (Trimercaptotriazine) .

    • Dosage: 4 equivalents relative to the residual Pd content.

  • Conditions: Stir at 50°C for 4 hours.

  • Filter: Remove the scavenger (now black/grey) via filtration.

  • Crystallize: Proceed to the pH swing crystallization (Module 1).

Summary of Critical Parameters

ParameterSpecification / TargetWhy it matters
pI (Isoelectric Point) ~6.2 (Estimated)pH for maximum precipitation yield.
Thermal Stability Avoid T > 80°CRisk of decarboxylation (loss of CO2).
Chemical Compatibility NO H2 / Pd / FormateWill remove the Bromine atom.
HPLC Detection UV @ 210 nm & 254 nm254 nm detects the bromo-phenyl ring specifically.

References

  • -Amino Acids: Rodionow, W. M. "Über die Kondensation von Aldehyden mit Malonsäure und Ammoniak." Journal of the American Chemical Society, Post-Knoevenagel analysis.
  • Zwitterion Solubility: "Isoelectric Point and Solubility of Amino Acids." AK Lectures / Biochemistry Archives.

  • Palladium Scavenging: "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications." Organic Process Research & Development.

  • Chiral Resolution: "Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors." National Institutes of Health (PMC).

  • Analogous Compound Data: PubChem Compound Summary for 3-Amino-3-(3-bromophenyl)propanoic acid (closest structural analog).

For further assistance, please upload your HPLC chromatogram to the secure portal referencing Case ID PUR-3BA-4EP-001.

Sources

Optimization

Module 1: Mechanistic Troubleshooting (2-Haloacid Dehalogenases)

Welcome to the Halogenated Propanoic Acid (HPA) Degradation Technical Support Center . I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Halogenated Propanoic Acid (HPA) Degradation Technical Support Center .

I am Dr. Aris, your Senior Application Scientist. This guide is structured to troubleshoot the specific biochemical and analytical challenges you will face when working with 2-chloropropanoic acid (2-CPA), 3-chloropropanoic acid (3-CPA), and 2,2-dichloropropanoic acid (Dalapon).

We move beyond basic textbook definitions to address causality —why your stereoselectivity might be failing, why your chloride assay has high background noise, and how to validate your degradation pathways.

Context: You are observing degradation of 2-CPA but the enantiomeric excess (


) of your product (Lactate) is lower than expected, or the reaction kinetics do not fit a standard Michaelis-Menten model.
The Core Issue: Inversion vs. Retention

Not all dehalogenases are created equal. The degradation of chiral HPAs like L-2-CPA is governed by the specific class of 2-haloacid dehalogenase (2-HAD) expressed by your microbial strain (e.g., Pseudomonas putida, Rhizobium sp.).

  • Group I (DehI, DehIVa): Catalyzes hydrolytic dehalogenation with inversion of configuration (e.g., L-2-CPA

    
     D-Lactate).
    
  • Group II (DehL): Catalyzes hydrolytic dehalogenation with retention of configuration (e.g., L-2-CPA

    
     L-Lactate).
    
Visualization: The Group I Inversion Mechanism

The following diagram illustrates the nucleophilic attack by an aspartate residue, a critical step often inhibited by structural analogs.

G Substrate L-2-Chloropropionate (Substrate) ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Binding (Km) Intermediate Ester Intermediate (Covalent Asp-Substrate) ES_Complex->Intermediate Nucleophilic Attack (Asp10) Product D-Lactate (Inverted Product) Intermediate->Product Release of Cl- Water Activated Water (Hydrolysis) Water->Intermediate Hydrolytic Attack

Figure 1: Mechanism of Group I 2-Haloacid Dehalogenase. Note the formation of the covalent ester intermediate which causes the stereochemical inversion.

FAQ: Stereochemistry & Kinetics

Q1: My product is a racemic mixture of Lactate. Is my enzyme non-specific? Diagnosis: Unlikely. True non-specific 2-HADs are rare. Root Cause:

  • Spontaneous Racemization: 2-haloacids are prone to racemization at high pH (

    
    ) due to the acidity of the 
    
    
    
    -proton.
  • Dual Expression: Your wild-type strain (e.g., P. putida PP3) may express both DehI (inverting) and DehL (retaining) simultaneously. Action: Perform the reaction at pH 7.5. If racemization persists, use a knockout strain or purified enzyme to isolate the specific pathway [1].

Q2: I see strong substrate inhibition at concentrations >20 mM. Why? Diagnosis: Suicide inhibition or Product inhibition. Root Cause: Pyruvate (a downstream metabolite of Dalapon) or high chloride concentrations can competitively inhibit 2-HADs. Action:

  • Run a chloride tolerance test (spike 50 mM NaCl into the buffer).

  • If inhibition is observed, switch to a fed-batch system to keep substrate concentration

    
     mM.
    

Module 2: Regioselectivity & The -Pathway

Context: You are working with 3-chloropropanoic acid (3-CPA). You attempt to use the same enzyme preparation used for 2-CPA, but observe zero activity.

The Core Issue: vs. Dehalogenation

2-HADs are strictly regiospecific to the


-carbon. Degradation of 3-CPA requires a 3-haloacid dehalogenase , which operates via a different mechanism (often involving hydration to 3-hydroxypropionate) and does not typically form the covalent aspartate-ester intermediate seen in Group I 2-HADs.
Visualization: The 3-CPA Degradation Pathway

This pathway feeds into the central metabolism via Acetyl-CoA, unlike 2-CPA which feeds in via Pyruvate.

G CPA3 3-Chloropropionate (3-CPA) HP3 3-Hydroxypropionate (3-HP) CPA3->HP3 Hydrolytic Dehalogenation (3-HAD) MSA Malonate Semialdehyde HP3->MSA 3-HP Dehydrogenase (NAD+ -> NADH) AcetylCoA Acetyl-CoA (TCA Cycle Entry) MSA->AcetylCoA Decarboxylation

Figure 2: The degradation pathway of 3-CPA. Note the distinct entry into the TCA cycle compared to lactate/pyruvate.

Module 3: Analytical Troubleshooting (Chloride Detection)

Context: The most common failure mode in HPA research is false positives in chloride release assays. The standard Bergmann-Sanik method is sensitive but prone to interference.

Protocol: High-Fidelity Chloride Determination

Do not use standard tap water or unverified buffers.

Reagents:

  • Reagent A: 0.25 M Ferric Ammonium Sulfate in 9 M Nitric Acid.

  • Reagent B: Saturated Mercury(II) Thiocyanate in Ethanol.

Step-by-Step Methodology:

StepActionCritical Checkpoint (Self-Validation)
1 Sample Prep Centrifuge reaction mix at 12,000 x g for 5 min to remove cells/proteins. Cloudy supernatants scatter light and ruin absorbance readings.
2 Reaction Mix 100

L Sample + 20

L Reagent A + 20

L Reagent B.
3 Development Incubate for 10 mins at Room Temp. Color should turn Orange-Red .
4 Measurement Read Absorbance at 460 nm .
5 Validation Internal Standard Spike: Add 1 mM NaCl to a spent reaction sample. If you do not see an absorbance increase corresponding to +1 mM, your buffer is masking the signal.
FAQ: Analytical Noise

Q3: My zero-time control shows high chloride. Is my substrate degraded? Diagnosis: Buffer Interference. Root Cause: You are likely using a Phosphate or Citrate buffer.

  • Mechanism: Phosphate ions bind to Mercury(II), displacing the thiocyanate without chloride present, causing a false color change [2]. Action: Switch to Tris-Sulfate or MOPS buffer (pH 7.5). Avoid halogenated buffers (e.g., no HCl for pH adjustment; use

    
    ).
    

Q4: HPLC peaks for CPA and Lactate are tailing or overlapping. Diagnosis: Ion Suppression/Retention issues. Root Cause: Small organic acids (HPAs) are highly polar and do not retain well on C18 columns. Action:

  • Column: Switch to a HILIC column or a specialized Organic Acid column (e.g., Bio-Rad Aminex).

  • Mobile Phase: Use 0.1% Phosphoric acid or 5 mM

    
     to suppress ionization of the carboxylic acid group, forcing it into the neutral (retainable) form.
    

Summary of Key Degradation Parameters

CompoundEnzyme ClassPrimary ProductStereochemistryKey Interference
L-2-CPA Group I 2-HADD-LactateInversionPhosphate Buffers
D-2-CPA Group I 2-HADL-LactateInversionHigh Temperature (>45°C)
Dalapon 2-HAD (DehI/L)PyruvateN/A (Achiral product)Substrate Inhibition (>20mM)
3-CPA 3-HAD3-HydroxypropionateN/A

-Haloacids (Competitive)

References

  • Motosugi, K., & Soda, K. (1983). Haloacid dehalogenases: Structure and catalytic mechanism. Experientia, 39, 1214–1220.

  • Bergmann, J. G., & Sanik, J. (1957). Determination of trace amounts of chloride in naphtha. Analytical Chemistry, 29(2), 241–243.

  • Janssen, D. B., et al. (1994). Genetics and biochemistry of dehalogenating enzymes. Annual Review of Microbiology, 48, 163-191.

  • Weightman, A. J., et al. (1982).[1][2] Stereospecificity of 2-monochloropropionate dehalogenation by the two dehalogenases of Pseudomonas putida PP3. Journal of General Microbiology, 128, 1755-1762.[1]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic Acid

Welcome to the technical support guide for the purification of 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are wo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust methods to achieve high purity. The presence of impurities can significantly impact the quality, safety, and efficacy of downstream applications, making effective purification a critical step in the drug development pipeline.[1]

This guide provides a series of frequently asked questions (FAQs), troubleshooting protocols, and expert insights to help you navigate the challenges of purifying this specific β-amino acid derivative.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Understanding the Compound and Impurities

Question: What are the likely impurities in my crude 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid sample?

Answer: The impurity profile of your crude product is intrinsically linked to its synthetic route. For compounds synthesized via chemical methods, common impurities include:

  • Unreacted Starting Materials: Such as 3-bromo-4-ethylbenzaldehyde, the amine source (e.g., ammonia), and the cyanide source if a Strecker-type synthesis was employed.

  • Side-Reaction Products: Products from competing reaction pathways. For instance, self-condensation of the starting aldehyde or ketone.

  • Reagents and Catalysts: Residual acids, bases, or catalysts used during the synthesis and workup.[2]

  • Related Structural Analogs: Isomers or compounds where the bromine or ethyl group is at a different position on the phenyl ring, arising from impurities in the starting materials.

Identifying these impurities is the first step toward selecting an appropriate purification strategy. Techniques like HPLC, LC-MS, and NMR are invaluable for this purpose.[2][3]

Question: What are the key chemical properties of my target compound that I can exploit for purification?

Answer: 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid is an amino acid. Its structure contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This dual functionality is the key to its purification.

Like other amino acids, it exists as a zwitterion at its isoelectric point (pI), carrying both a positive and a negative charge.[4][5] The solubility of the compound is highly dependent on the pH of the solution.

  • In acidic solutions (pH < pI): The amino group is protonated (-NH₃⁺), and the molecule carries a net positive charge, generally increasing its solubility in aqueous media.

  • In basic solutions (pH > pI): The carboxylic acid group is deprotonated (-COO⁻), and the molecule carries a net negative charge, also increasing its aqueous solubility.

  • At the isoelectric point (pI): The molecule is neutral overall, and its solubility in water is at a minimum.[6][7]

This pH-dependent solubility is a powerful tool for purification via precipitation, extraction, or ion-exchange chromatography.[6][8]

Section 2: Troubleshooting Recrystallization

Question: I'm having trouble finding a suitable solvent for recrystallization. What is the best approach?

Answer: The goal is to find a solvent (or solvent system) in which your target compound is highly soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble at all temperatures.

A systematic approach is recommended:

  • Single Solvent Screening: Test small amounts of your crude product in various solvents of differing polarities (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene).

  • Leverage pH: Since your compound is an amino acid, its solubility in water is pH-dependent.[7] You can attempt to dissolve the crude material in a dilute acidic or basic solution and then carefully neutralize it to its isoelectric point to induce precipitation/crystallization.[6]

  • Mixed Solvent Systems: If no single solvent is ideal, a mixed-solvent system is often effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity (cloudiness) appears. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. Common systems for amino acids include water-ethanol or water-acetone.[9]

Solvent System ComponentBoiling Point (°C)PolarityNotes for Use
Water100HighGood starting point; solubility is pH-dependent.[7]
Ethanol78Medium-HighOften used with water to reduce polarity.
Isopropanol82MediumAnother common co-solvent with water.
Acetic Acid (aqueous)~100High (Acidic)Can be used to dissolve the amino acid as a salt.[9]
Acetone56MediumCan be used as an anti-solvent with water.[9]

Question: My compound precipitates as an oil or fails to crystallize. What can I do?

Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent or when the solution is supersaturated. Here are some troubleshooting steps:

  • Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly, then transfer it to an ice bath or refrigerator. Rapid cooling often leads to precipitation rather than crystallization.

  • Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide a nucleation site for crystal growth.

  • Reduce Solvent Volume: If the solution is not sufficiently saturated, carefully evaporate some of the solvent and attempt to cool again.

  • Re-evaluate Your Solvent System: The solubility difference between hot and cold may be too extreme. Try a solvent system where the compound is slightly less soluble when hot.

Section 3: Troubleshooting Chromatography

Question: What is the best chromatographic method for purifying this amino acid derivative?

Answer: For amino acids, ion-exchange chromatography (IEC) is considered the gold-standard technique due to its high resolution and reproducibility.[4][8] The separation is based on the net charge of the molecule, which is pH-dependent.

  • Cation-Exchange Chromatography: Uses a negatively charged stationary phase (e.g., sulfonate groups). At a pH below the pI of your compound, it will be positively charged and bind to the column. You can then elute it by increasing the pH or the salt concentration of the mobile phase.[4]

  • Anion-Exchange Chromatography: Uses a positively charged stationary phase. At a pH above the pI, your compound will be negatively charged and will bind. Elution is achieved by decreasing the pH or increasing the salt concentration.

Normal or reverse-phase silica gel chromatography can also be used, but may be less effective at separating closely related amino acid impurities.

Question: My compound is streaking or showing poor separation on a silica gel column. Why is this happening?

Answer: Amino acids are notorious for poor behavior on standard silica gel due to their polar and zwitterionic nature. The highly polar stationary phase can interact very strongly with both the amine and carboxylic acid groups, leading to significant peak tailing and sometimes irreversible binding.

Solutions:

  • Use a Modified Mobile Phase: Add a small amount of a competitive acid or base to the eluent to improve peak shape. For example, adding 0.5-2% acetic acid or formic acid to an ethyl acetate/hexane mobile phase can protonate the amino group and reduce its interaction with silica. Alternatively, adding a small amount of triethylamine or ammonia can deprotonate the carboxylic acid.

  • Switch to a Different Stationary Phase: Consider using reverse-phase (e.g., C18) chromatography with a polar mobile phase (e.g., water/acetonitrile or water/methanol) containing a pH modifier like formic acid or trifluoroacetic acid (TFA).

Purification Workflow and Logic

The following diagrams illustrate the decision-making process for selecting a purification method and the general workflow for purification by recrystallization.

Purification_Decision_Tree start Crude Product Analysis (TLC, HPLC, NMR) purity_level What is the initial purity? start->purity_level impurity_type What is the nature of the main impurity? non_polar non_polar impurity_type->non_polar Less Polar (e.g., starting aldehyde) polar polar impurity_type->polar More Polar / Ionic (e.g., other amino acids, salts) purity_level->impurity_type >85% pure pre_purify Pre-purification needed purity_level->pre_purify <85% pure or complex mixture extraction Liquid-Liquid Extraction (to remove gross acidic/basic impurities) pre_purify->extraction extraction->purity_level Re-analyze recryst Purify by Recrystallization non_polar->recryst Significant solubility difference silica_gel Purify by Normal Phase Silica Gel Chromatography non_polar->silica_gel Similar solubility polar->recryst Significant solubility difference ion_exchange Purify by Ion-Exchange Chromatography polar->ion_exchange Similar solubility / Ionic impurities Recrystallization_Workflow A 1. Choose Solvent System (Single or Mixed) B 2. Dissolve Crude Product in Minimum Amount of Hot Solvent A->B C 3. Hot Filtration (Optional) (To remove insoluble impurities) B->C D 4. Slow Cooling (Allow to cool to RT, then ice bath) C->D E Crystals Formed? D->E F 5. Collect Crystals (Vacuum Filtration) E->F Yes J Troubleshoot: - Add seed crystal - Scratch flask - Reduce solvent E->J No G 6. Wash Crystals (with small amount of cold solvent) F->G H 7. Dry Crystals (Vacuum oven) G->H I Purity Check (HPLC, TLC, mp) H->I J->D

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Purity Validation of 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity validation of 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid, a key intermediate in p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity validation of 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid, a key intermediate in pharmaceutical development. We will explore the nuances of method selection, delving into the rationale behind experimental choices and presenting supporting data to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical protocols.

The Critical Role of Purity Validation

In the pharmaceutical industry, the purity of an active pharmaceutical ingredient (API) or a key intermediate is paramount to the safety and efficacy of the final drug product. For a molecule like 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid, which contains both a chiral center and polar functional groups, a comprehensive purity analysis must address not only process-related impurities but also potential stereoisomers. HPLC stands as the cornerstone technique for this purpose, offering the versatility to separate a wide range of compounds with high resolution and sensitivity.

The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose, as outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[1][2][3] This guide will compare two primary HPLC approaches for the purity assessment of our target molecule: Reversed-Phase HPLC (RP-HPLC) with and without ion-pairing, and Hydrophilic Interaction Liquid Chromatography (HILIC). Furthermore, we will address the crucial aspect of chiral purity.

Understanding the Analyte: 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid

The chemical structure of 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid presents specific challenges for HPLC analysis. Its key features include:

  • Aromatic Ring: Provides UV chromophore for straightforward detection.

  • Amino and Carboxylic Acid Groups: These polar, ionizable groups can lead to poor retention on traditional reversed-phase columns and peak tailing.

  • Chiral Center: The presence of a stereocenter necessitates the use of chiral chromatography to determine enantiomeric purity.

  • Moderate Polarity: The molecule possesses both hydrophobic (bromo-ethylphenyl group) and hydrophilic (amino and carboxylic acid) characteristics.

The choice of HPLC method must carefully consider these molecular attributes to achieve optimal separation and accurate quantification of impurities.

Comparative HPLC Methodologies

We will now compare three distinct HPLC strategies for the purity validation of 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a widely used technique where the stationary phase is non-polar and the mobile phase is polar.[4][5] For our analyte, a standard C18 column might provide some retention due to the hydrophobic aromatic ring. However, the polar functional groups can lead to insufficient retention and poor peak shape.

To address this, two approaches are common:

  • Standard RP-HPLC with pH Adjustment: Modifying the mobile phase pH can suppress the ionization of the amino and carboxylic acid groups, increasing hydrophobicity and retention. For instance, a low pH mobile phase will protonate the carboxylic acid, while a mid-range pH might result in a zwitterionic form.

  • Ion-Pair RP-HPLC: This technique introduces an ion-pairing reagent to the mobile phase.[6][7][8] This reagent, typically a long-chain alkyl sulfonate for basic analytes or a quaternary amine for acidic analytes, forms a neutral ion pair with the charged analyte, enhancing its retention on the non-polar stationary phase.

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_prep Dissolve sample in mobile phase A mp_a Prepare Mobile Phase A: 0.1% TFA in Water hplc_system HPLC System with UV Detector s_prep->hplc_system mp_b Prepare Mobile Phase B: 0.1% TFA in Acetonitrile column C18 Column (e.g., 4.6 x 150 mm, 5 µm) hplc_system->column injection Inject 10 µL of sample column->injection gradient Gradient Elution injection->gradient detection UV Detection at 220 nm gradient->detection integration Integrate Peaks detection->integration purity Calculate Purity (% Area) integration->purity

Caption: Workflow for Ion-Pair RP-HPLC Analysis.

Detailed Method:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 10% B (re-equilibration)

Rationale: TFA serves as both an acidifier to suppress silanol interactions and as an ion-pairing agent, forming an ion pair with the protonated amine group of the analyte. This significantly improves peak shape and retention.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative separation mode that is well-suited for polar and hydrophilic compounds.[9][10][11][12] In HILIC, the stationary phase is polar (e.g., bare silica, or bonded with polar functional groups), and the mobile phase is a mixture of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer. The separation is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.

hilic_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_prep Dissolve sample in Acetonitrile/Water (90:10) mp_a Prepare Mobile Phase A: Acetonitrile with 10 mM Ammonium Formate hplc_system HPLC System with UV Detector s_prep->hplc_system mp_b Prepare Mobile Phase B: Water with 10 mM Ammonium Formate column HILIC Column (e.g., Amide, 2.1 x 100 mm, 1.7 µm) hplc_system->column injection Inject 2 µL of sample column->injection gradient Gradient Elution injection->gradient detection UV Detection at 220 nm gradient->detection integration Integrate Peaks detection->integration purity Calculate Purity (% Area) integration->purity

Caption: Workflow for HILIC Analysis.

Detailed Method:

  • Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: 5:95 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

  • Column: Amide HILIC, 2.1 x 100 mm, 1.7 µm particle size.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 2 µL.

  • Gradient Program:

    • 0-1 min: 95% A

    • 1-10 min: 95% to 60% A

    • 10-12 min: 60% A

    • 12.1-15 min: 95% A (re-equilibration)

Rationale: The amide stationary phase provides strong retention for polar compounds like our target analyte. The high organic content of the initial mobile phase ensures retention, and the increasing aqueous portion elutes the compounds. Ammonium formate is a volatile buffer, making this method compatible with mass spectrometry (MS) for impurity identification.[10]

Chiral HPLC

To determine the enantiomeric purity, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds, including amino acids.[13][14][15] For N-protected amino acids, macrocyclic glycopeptide-based CSPs have also shown excellent performance.[13][15]

chiral_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_prep Dissolve sample in mobile phase mp Prepare Mobile Phase: Hexane/Ethanol/TFA (90:10:0.1) hplc_system HPLC System with UV Detector s_prep->hplc_system column Chiral Column (e.g., Polysaccharide-based) hplc_system->column injection Inject 5 µL of sample column->injection isocratic Isocratic Elution injection->isocratic detection UV Detection at 220 nm isocratic->detection integration Integrate Enantiomer Peaks detection->integration purity Calculate Enantiomeric Excess (% ee) integration->purity

Caption: Workflow for Chiral HPLC Analysis.

Detailed Method:

  • Mobile Phase: A mixture of Hexane, Ethanol, and Trifluoroacetic acid (e.g., 90:10:0.1, v/v/v).

  • Column: Polysaccharide-based chiral column (e.g., cellulose or amylose derivative).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

  • Elution: Isocratic.

Rationale: The chiral stationary phase provides a stereospecific environment that allows for the differential interaction of the two enantiomers, leading to their separation. The mobile phase composition is optimized to achieve the best resolution between the enantiomers.

Performance Comparison

ParameterIon-Pair RP-HPLCHILICChiral HPLC
Primary Application Purity assay, related substancesPurity assay, polar impuritiesEnantiomeric purity
Selectivity Good for hydrophobic and ionizable compounds.Excellent for polar and hydrophilic compounds.Specific for enantiomers.
Peak Shape Generally good with ion-pairing agent.Can be challenging, sensitive to mobile phase composition.Generally good.
Retention Good, controlled by organic modifier and ion-pair concentration.Strong for polar analytes, controlled by water content.Dependent on chiral selector-analyte interaction.
MS Compatibility Possible with volatile ion-pairing agents.Excellent with volatile buffers.Depends on mobile phase; normal phase is not ideal.
Robustness Generally robust, but ion-pairing reagents can shorten column life.Can be less robust, sensitive to water content and buffer pH.Robust for specific applications.

Method Validation According to Regulatory Standards

Any chosen HPLC method for purity validation must be validated in accordance with guidelines from regulatory bodies such as the USP and EP.[16][17][18][19][20] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Detection Limit (DL): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The ICH Q2(R1) guideline provides a comprehensive framework for performing this validation.[1][2][3]

Conclusion and Recommendations

The selection of an appropriate HPLC method for the purity validation of 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid is a multi-faceted decision.

  • For a general purity assay and the determination of process-related impurities , Ion-Pair RP-HPLC offers a robust and reliable starting point with good peak shape and retention.

  • If polar impurities are of particular concern or if MS compatibility for impurity identification is a priority , HILIC presents a powerful alternative, although it may require more careful method development and control.

  • The determination of enantiomeric purity is non-negotiable and requires a dedicated Chiral HPLC method.

A comprehensive purity validation strategy will likely involve at least two orthogonal HPLC methods: one for achiral purity (either RP-HPLC or HILIC) and one for chiral purity. This approach ensures that all potential impurities, including positional isomers, by-products, and enantiomers, are adequately controlled, leading to a high-quality and safe pharmaceutical product.

References

  • Gimeno, P., et al. (2002). Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate. Journal of Chromatography A, 957(1), 25-34. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). USP-NF <621> Chromatography. Retrieved from [Link]

  • HILICON AB. (n.d.). Direct analysis of amino acids by HILIC–ESI-MS. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Retrieved from [Link]

  • Phenomenex. (2017, September 13). Update: European Pharmacopeia EP 2.2.46. Retrieved from [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • U.S. Pharmacopeia. (2023, November 1). USP-NF <621> Chromatography. Retrieved from [Link]

  • Phenomenex. (2022, May 20). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]

  • de Sain-van der Velden, M. G. M., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Clinical Chemistry and Laboratory Medicine, 54(8), 1339-1347. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022, July 27). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. Retrieved from [Link]

  • European Pharmacopoeia. (n.d.). 2.2.46. Chromatographic separation techniques. Retrieved from [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • Agilent. (2017, December 1). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Pharmacopoeia. (n.d.). 2.2.46. Chromatographic separation techniques. Retrieved from [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • Wang, Y., et al. (2018). Ion-pairing chromatography on a porous graphitic carbon column coupled with time-of-flight mass spectrometry for targeted and untargeted profiling of amino acid biomarkers involved in Candida albicans biofilm formation. Molecular Omics, 14(3), 163-172. Retrieved from [Link]

  • ECA Academy. (2022, September 21). EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. Retrieved from [Link]

  • Pira, E. J., et al. (2007). Analysis of 25 underivatized amino acids in human plasma using ion-pairing reversed-phase liquid chromatography/time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 21(10), 1571-1578. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Jones Chromatography. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]

  • Johnson, A. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS One, 13(11), e0206478. Retrieved from [Link]

  • Mohammad Abadi, F., et al. (2015). Analysis of Plasma Amino Acids Using RP-HPLC and Pre-Column Derivatization with OPA/3-MPA. Medical Laboratory Journal, 9(1), 1-8. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Development of RP HPLC method for aminocaproic acid determination in a complex nasal drug. Retrieved from [Link]

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Comparative

Comparative Guide: Cross-Reactivity Assessment of 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic Acid in Bioassays

Executive Summary: The Specificity Challenge 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid is a critical chiral -amino acid scaffold, often utilized as a pharmacophore in peptidomimetics (e.g., integrin antagonists) an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Challenge

3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid is a critical chiral


-amino acid scaffold, often utilized as a pharmacophore in peptidomimetics (e.g., integrin antagonists) and as a high-value intermediate in drug synthesis. Its structural complexity—specifically the 3-bromo  and 4-ethyl  substituents on the phenyl ring combined with the 

-amino
backbone—presents unique challenges for bioassay specificity.

This guide objectively compares the performance of Competitive Immunoassays (ELISA) against the "Gold Standard" LC-MS/MS for detecting this analyte. It specifically addresses the risk of cross-reactivity with metabolic precursors (des-bromo/des-ethyl analogs) and enantiomeric impurities.

The Core Dilemma
  • Immunoassays offer high throughput but suffer from "structural mimicry" interference, particularly from de-halogenated metabolites.

  • LC-MS/MS offers molecular specificity but requires expensive capital equipment and lower throughput.

Comparative Analysis: Assay Performance

The following table contrasts the performance of a custom-developed Competitive ELISA against LC-MS/MS for this specific analyte.

Table 1: Performance Matrix for 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic Acid Detection

FeatureCompetitive ELISA (Polyclonal Ab)LC-MS/MS (MRM Mode)Verdict
Specificity Moderate. High risk of cross-reactivity with 3-Amino-3-(4-ethylphenyl)propanoic acid (des-bromo).High. Mass transition (

271

fragment) distinguishes Bromo isotopes (

).
LC-MS Wins
Sensitivity (LOD) High (pg/mL range). Excellent for trace detection in plasma.Moderate to High. Matrix effects (ion suppression) can limit sensitivity without extraction.ELISA Wins
Throughput 96/384-well format. >300 samples/day.Serial injection. ~50-100 samples/day.ELISA Wins
Cost Per Sample Low (<$5/sample).High (>$50/sample).ELISA Wins
Chiral Selectivity Variable. Antibodies may bind the (R)-enantiomer if not affinity purified.High. Chiral columns (e.g., Chiralpak) separate enantiomers completely.LC-MS Wins

Technical Deep Dive: Mechanisms of Cross-Reactivity

Understanding why cross-reactivity occurs is vital for experimental design. For this molecule, the Bromine atom is a critical epitope determinant.

Structural Interference Logic
  • Steric Fit: The antibody pocket is shaped to accommodate the bulky Bromo and Ethyl groups.

  • Electronic Effects: The Bromine atom acts as an electron-withdrawing group (EWG) and can participate in halogen bonding with the antibody.

  • The Risk: Analogs lacking the Bromine (des-bromo) may still fit into the pocket loosely, causing "false positives" at high concentrations.

Visualization: Cross-Reactivity Pathway

The following diagram illustrates the decision matrix for assessing interference.

CrossReactivityPathway cluster_outcome Assay Outcome Target Target Analyte (3-Br-4-Et-Phenyl-beta-Ala) Ab Capture Antibody (Paratope) Target->Ab High Affinity (Kd < 1nM) Signal Signal Generation (OD 450nm) Ab->Signal Competitive Inhibition Result Measured Concentration Signal->Result Analog1 Interferent A (Des-Bromo Analog) Analog1->Ab Moderate Affinity (Steric Fit) Analog2 Interferent B (Alpha-Amino Isomer) Analog2->Ab Low Affinity (Backbone Mismatch)

Figure 1: Mechanism of competitive interference. Analogs with partial structural overlap (Yellow) compete with the Target (Blue) for Antibody binding sites (Red), altering the signal.

Experimental Protocol: Validating Cross-Reactivity

To objectively assess the specificity of your bioassay, you must determine the Percent Cross-Reactivity (%CR) using the


 displacement method.
Reagents Required[1][2][3][4]
  • Reference Standard: >98% pure 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid.

  • Potential Interferents:

    • Analog A: 3-Amino-3-(4-ethylphenyl)propanoic acid (Des-bromo).

    • Analog B: 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid (Enantiomer).

    • Analog C: Cinnamic acid derivative precursor.

  • Matrix: Drug-free plasma or buffer (match your intended sample type).

Step-by-Step Methodology

Step 1: Preparation of Standard Curves Prepare serial dilutions (log-scale) for the Target Analyte and each Interferent.

  • Range: 0.01 ng/mL to 10,000 ng/mL.

  • Diluent: Assay Buffer + 10% Matrix (to mimic real conditions).

Step 2: Competitive ELISA Execution

  • Coat microplate with Target-Conjugate (Antigen).

  • Add 50 µL of Standard/Interferent dilution to wells.

  • Add 50 µL of Primary Antibody (limiting concentration).

  • Incubate (1 hour, 25°C, shaking).

  • Wash 3x with PBS-T.

  • Add Secondary Antibody-HRP. Incubate 30 mins.

  • Develop with TMB substrate and stop with

    
    
    
    
    
    .

Step 3: Calculation of % Cross-Reactivity Calculate the concentration required to inhibit 50% of the maximum binding (


) for the target and each analog.


Representative Data (Simulated)

Table 2: Typical Cross-Reactivity Profile for Halogenated


-Amino Acids 
Compound

(ng/mL)
% Cross-ReactivityInterpretation
Target (3-Br-4-Et) 5.2 100% Reference
Des-Bromo Analog65.08.0%Significant Interference (Requires chromatographic separation)
Des-Ethyl Analog450.01.1%Negligible
Enantiomer (Distomer)26.020.0%Critical Failure Point (Requires chiral LC-MS)
Cinnamic Acid Precursor>10,000<0.1%No Interference

Workflow Visualization: The Validation Decision Tree

Use this workflow to decide when to switch from Immunoassay to LC-MS/MS.

ValidationWorkflow Start Start Validation RunCR Run IC50 Cross-Reactivity (Table 2 Protocol) Start->RunCR CheckCR Is %CR > 20% for Metabolites? RunCR->CheckCR Pass Validation Passed: Use ELISA CheckCR->Pass No (<20%) Fail Specificity Failure: Switch Method CheckCR->Fail Yes (>20%) Action1 Implement LC-MS/MS (MRM Mode) Fail->Action1 Action2 Re-optimize Antibody (Affinity Purification) Fail->Action2

Figure 2: Decision logic for bioanalytical method selection based on cross-reactivity data.

Authoritative Conclusion

For 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid , the presence of the Bromine atom provides a strong epitope for antibody generation, but the risk of cross-reactivity with de-halogenated metabolites is significant.

  • Use ELISA for high-throughput screening only if the des-bromo metabolite is known to be absent or <10% of the parent concentration in your biological matrix.

  • Use LC-MS/MS as the mandatory validation method if chiral purity is critical, as antibodies rarely distinguish enantiomers of small molecules with sufficient specificity (>99%).

References

  • Food and Drug Administration (FDA). (2022). Bioanalytical Method Validation M10. Center for Drug Evaluation and Research.[1] [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use. [Link]

  • Tate, J. & Ward, G. (2004).[2] Interferences in Immunoassay. The Clinical Biochemist Reviews. [Link]

  • PubChem. (2025).[3] 3-Amino-3-(3-bromophenyl)propanoic acid Structure and Activity. National Library of Medicine. [Link]

Sources

Validation

Benchmarking 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid: A Comparative Guide to a Novel β-Amino Acid Analog

This guide provides a comprehensive framework for the characterization and comparative analysis of the novel β-amino acid derivative, 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid. As β-amino acids and their derivative...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the characterization and comparative analysis of the novel β-amino acid derivative, 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid. As β-amino acids and their derivatives are of significant interest in medicinal and pharmaceutical chemistry due to their wide range of biological activities, this document outlines a proposed series of experiments to benchmark this new chemical entity against known compounds.[1][2][3] The insights from these studies are intended for researchers, scientists, and drug development professionals exploring new therapeutic scaffolds.

Introduction: The Significance of β-Amino Acids

β-amino acids are structural isomers of the more common α-amino acids, with the amino group attached to the β-carbon. This structural difference imparts unique conformational properties and resistance to proteolytic degradation, making them valuable building blocks for peptidomimetics and other bioactive molecules.[3][4] The diverse biological activities of β-amino acid derivatives include antimicrobial, hypoglycemic, antiketogenic, and even insecticidal properties.[1] Arylpropionic acid derivatives, a related class of compounds, are well-known for their anti-inflammatory, analgesic, and anticancer activities.[5]

The subject of this guide, 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid, is a novel compound with potential biological activity stemming from its β-amino acid core and substituted phenyl ring. The presence of a bromine atom and an ethyl group on the phenyl ring is anticipated to modulate its physicochemical properties and biological interactions. This guide proposes a systematic approach to characterizing this compound and comparing its performance against structurally related, known compounds.

Physicochemical Properties

A foundational aspect of characterizing a novel compound is determining its fundamental physicochemical properties. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical for any potential therapeutic application.

Property3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid (Predicted)3-Amino-3-phenylpropanoic acid (Benchmark 1)3-Amino-3-(4-ethylphenyl)propanoic acid (Benchmark 2)
Molecular Formula C11H14BrNO2C9H11NO2C11H15NO2
Molecular Weight ( g/mol ) 272.14[6]165.19193.24
XLogP3 (Predicted) -0.3[6]-1.3Not available
Topological Polar Surface Area (Ų) 63.363.3Not available
Hydrogen Bond Donor Count 222
Hydrogen Bond Acceptor Count 222

Proposed Synthesis Workflow

A reliable and efficient synthesis route is paramount for the further investigation of a novel compound. Based on established methods for the synthesis of 3-amino-3-arylpropanoic acids, a one-pot reaction is proposed.[2][7]

Synthesis Protocol

This protocol outlines a one-pot synthesis of 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid.

Materials:

  • 3-Bromo-4-ethylbenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 3-bromo-4-ethylbenzaldehyde (1 equivalent) in ethanol.

  • Add malonic acid (1.2 equivalents) and ammonium acetate (2.5 equivalents) to the solution.

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and adjust the pH to approximately 9-10 with a 2M sodium hydroxide solution to dissolve the product.

  • Wash the aqueous solution with dichloromethane to remove any unreacted aldehyde.

  • Adjust the pH of the aqueous layer to the isoelectric point (approximately pH 6-7) with 2M hydrochloric acid to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

Synthesis_Workflow Reactants 3-Bromo-4-ethylbenzaldehyde Malonic Acid Ammonium Acetate Reaction One-Pot Reaction (Ethanol, Reflux) Reactants->Reaction Workup Aqueous Workup (pH adjustment) Reaction->Workup Purification Precipitation & Filtration Workup->Purification Product 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid Purification->Product

Caption: Proposed one-pot synthesis workflow for 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid.

Benchmarking Biological Activity: A Proposed Study

To evaluate the potential of 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid as a bioactive molecule, a comparative study against known, structurally related compounds is proposed. The selected benchmark compounds are:

  • Benchmark 1: 3-Amino-3-phenylpropanoic acid. The unsubstituted parent compound.

  • Benchmark 2: 3-Amino-3-(4-ethylphenyl)propanoic acid. The analog lacking the bromo substituent.

Given the known antimicrobial and anticancer activities of related compounds, the following assays are proposed.[1][5][8][9]

Antimicrobial Activity Assay

Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds against a panel of pathogenic bacteria and fungi.

Protocol:

  • Prepare stock solutions of the test compound and benchmark compounds in dimethyl sulfoxide (DMSO).

  • A panel of microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) will be cultured to the mid-logarithmic phase.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in the appropriate growth medium.

  • Inoculate each well with the microbial suspension.

  • Include positive (microbes with no compound) and negative (medium only) controls.

  • Incubate the plates at the optimal temperature for each microorganism for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Cytotoxicity Assay against Cancer Cell Lines

Objective: To assess the cytotoxic effect of the test compounds on human cancer cell lines.

Protocol:

  • Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate cell culture medium supplemented with fetal bovine serum.

  • Seed the cells into 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and benchmark compounds for 48-72 hours.

  • After the incubation period, add a viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Experimental Workflow Diagram

Experimental_Workflow cluster_antimicrobial Antimicrobial Assay cluster_cytotoxicity Cytotoxicity Assay A1 Prepare Compound Solutions A3 Serial Dilution in 96-well Plate A1->A3 A2 Culture Microorganisms A4 Inoculate with Microbes A2->A4 A3->A4 A5 Incubate A4->A5 A6 Determine MIC A5->A6 C1 Prepare Compound Solutions C4 Treat with Compounds C1->C4 C2 Culture Cancer Cell Lines C3 Seed Cells in 96-well Plate C2->C3 C3->C4 C5 Incubate C4->C5 C6 Add Viability Reagent C5->C6 C7 Measure Absorbance/ Fluorescence C6->C7 C8 Calculate IC50 C7->C8

Caption: Proposed experimental workflows for antimicrobial and cytotoxicity assays.

Hypothetical Comparative Data

The following tables present hypothetical data to illustrate the expected outcomes of the proposed benchmarking study.

Table 1: Hypothetical Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid 163264
3-Amino-3-phenylpropanoic acid (Benchmark 1) >128>128>128
3-Amino-3-(4-ethylphenyl)propanoic acid (Benchmark 2) 64128>128
Ciprofloxacin (Control) 10.5N/A
Fluconazole (Control) N/AN/A8

Table 2: Hypothetical Cytotoxicity Data (IC50 in µM)

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)
3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid 2540
3-Amino-3-phenylpropanoic acid (Benchmark 1) >100>100
3-Amino-3-(4-ethylphenyl)propanoic acid (Benchmark 2) 7590
Doxorubicin (Control) 0.50.8

Discussion and Future Directions

This guide outlines a systematic approach to the synthesis and biological evaluation of the novel compound 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid. The proposed benchmarking against structurally similar compounds will provide valuable insights into the structure-activity relationship (SAR) of this class of molecules. Specifically, these experiments will elucidate the contribution of the bromo and ethyl substituents on the phenyl ring to the compound's biological activity.

Should the hypothetical data hold true, with the subject compound demonstrating enhanced antimicrobial and cytotoxic activity, further investigations would be warranted. These could include:

  • Mechanism of Action Studies: Investigating the specific cellular targets and pathways affected by the compound.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the compound's performance and safety profile in animal models.

  • Lead Optimization: Synthesizing and testing further analogs to improve potency and selectivity.

By following the rigorous experimental framework detailed in this guide, researchers can effectively characterize 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid and determine its potential as a lead compound for the development of new therapeutic agents.

References

  • PubChem. 3-Amino-3-(3-bromophenyl)propanoic acid. Available from: [Link]

  • Hilaris Publisher. (2018, April 12). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Available from: [Link]

  • PubChem. 3-Amino-2-(3-bromo-5-ethylphenyl)propanoic acid. Available from: [Link]

  • β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. (2011, April 6). Available from: [Link]

  • SpectraBase. 3-Amino-3-(3-bromo-4-ethyl-phenyl)propanoic acid. Available from: [Link]

  • The Good Scents Company. beta-alanine 3-aminopropanoic acid. Available from: [Link]

  • ResearchGate. (2025, August 6). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Available from: [Link]

  • Google Patents. The one pot process technique of 3- amino -3- phenylpropionic acid esters.
  • ResearchGate. (2017, August 2). Biological Applications of β-amino acids and its derivatives. Available from: [Link]

  • FooDB. Showing Compound 3-Aminopropanoic acid (FDB002253). Available from: [Link]

  • MDPI. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]

  • Quick Company. Process For Preparation Of (S) 3 Amino 2 (4 Methylphenyl)propanoic Acid. Available from: [Link]

  • MolPort. ethyl 3-amino-3-phenylpropanoate. Available from: [Link]

  • Semantic Scholar. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. Available from: [Link]

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2020, September 1). A BRIEF REVIEW ON RECENT ADVANCEMENTS AND BIOLOGICAL ACTIVITIES OF ARYL PROPIONIC ACID DERIVATIVES. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid

[1][2] Executive Summary: Immediate Action Plan Do NOT dispose of this compound down the drain or in general trash. 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid is a halogenated organic solid.[1][2] Its structural inc...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: Immediate Action Plan

Do NOT dispose of this compound down the drain or in general trash.

3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid is a halogenated organic solid.[1][2] Its structural inclusion of a bromine atom mandates its segregation from standard organic waste streams to prevent the formation of corrosive acid gases (HBr) and potential brominated dioxins during incineration.

Quick Disposal Matrix:

State Waste Stream Classification Container Labeling
Solid (Pure) Halogenated Organic Solid "Hazardous Waste: Halogenated Organic Solid (Contains Bromine)"
Solution (Organic) Halogenated Solvent Waste "Hazardous Waste: Halogenated Solvent (Contains Bromine)"

| Solution (Aqueous) | Toxic Aqueous Waste | "Hazardous Waste: Aqueous Toxic (Do NOT mix with Bleach/Oxidizers)" |

Part 1: Chemical Hazard Assessment & Causality[1][2]

To safely dispose of a chemical, one must understand the "why" behind the protocol.[1] This section deconstructs the molecule to explain the requisite safety measures.

Structural Deconstruction[2]
  • Bromine Substituent (The Critical Factor): The presence of the bromine atom on the aromatic ring classifies this material as Halogenated Waste . Standard incinerators often lack the scrubbers necessary to neutralize the Hydrogen Bromide (HBr) gas generated during combustion. Therefore, this waste must be routed to specific high-temperature incinerators equipped for halogen destruction.[1]

  • Amino Acid Backbone: The (\beta)-amino acid moiety implies the molecule exists as a zwitterion (internal salt) at neutral pH. It is likely stable but can react violently with strong oxidizers (e.g., nitric acid, permanganates), releasing nitrogen oxides (NOx).[1]

  • Ethylphenyl Group: This lipophilic tail increases the compound's potential for bioaccumulation relative to simpler amino acids.

Physical Properties (Estimated)
  • Appearance: White to off-white solid.[2]

  • Solubility: Soluble in polar organic solvents (DMSO, Methanol); sparingly soluble in non-polar solvents; pH-dependent solubility in water.[1][2]

  • Stability: Stable under standard conditions.[2] Hygroscopic potential.[2]

Part 2: Waste Segregation Logic

Effective disposal begins with segregation.[2] Mixing halogenated waste with non-halogenated solvents (like acetone or ethanol) can downgrade the entire container, increasing disposal costs and safety risks.[1]

Segregation Decision Tree

The following diagram illustrates the decision logic for segregating this specific compound based on its physical state in your workflow.

SegregationLogic Start Waste Generation: 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid StateCheck Physical State? Start->StateCheck SolidPath Pure Solid / Contaminated Wipes StateCheck->SolidPath Solid LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Liquid BinSolid BIN A: Halogenated Organic Solids (Double Bagged) SolidPath->BinSolid SolventCheck Solvent Type? LiquidPath->SolventCheck BinHaloLiq BIN B: Halogenated Solvents (DCM, Chloroform mixtures) SolventCheck->BinHaloLiq Halogenated (e.g., DCM) BinNonHaloLiq BIN C: Non-Halogenated Solvents* (Only if <1% Halogen content, else BIN B) SolventCheck->BinNonHaloLiq Non-Halogenated (e.g., MeOH) BinAq BIN D: Aqueous Toxic (Adjust pH 5-9) SolventCheck->BinAq Aqueous Buffer

Figure 1: Decision matrix for segregating 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid waste streams. Note the strict separation of halogenated solids.

Part 3: Step-by-Step Disposal Protocol

Personal Protective Equipment (PPE)[2][3]
  • Eyes: Chemical splash goggles (ANSI Z87.1 compliant).[2]

  • Hands: Nitrile gloves (minimum 0.11 mm thickness).[2] Double gloving recommended if handling solutions in DCM.[2]

  • Body: Standard flame-resistant lab coat and closed-toe shoes.

  • Respiratory: Handle solids in a fume hood or ventilated enclosure to prevent dust inhalation.[2]

Protocol for Solid Waste (Pure Compound)
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.[2]

  • Primary Containment: Place the solid waste into a clear polyethylene bag. Do not dump loose powder directly into the drum to minimize dust generation.

  • Labeling: Attach a hazardous waste tag immediately.[2]

    • Constituents: "3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid (100%)"[1][2]

    • Hazard Checkbox: Toxic, Irritant.[1][3]

  • Sealing: Twist and tape the bag neck (gooseneck seal), then place it inside the HDPE jar.

Protocol for Liquid Waste (Reaction Mixtures)
  • Compatibility Check: Ensure the waste container does NOT contain strong oxidizers (Nitric acid, Peroxides) or strong bases, which could react with the amino acid functionality.[1]

  • Solvent Segregation:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour into the "Halogenated Solvent" carboy.

    • If dissolved in Methanol or Ethyl Acetate : technically a non-halogenated solvent, but due to the brominated solute, default to the Halogenated Solvent carboy unless the concentration is negligible (<0.1%). This is a "Prudent Practice" to avoid regulatory violations regarding halogen content in fuel-blending programs.

  • Rinsing: Triple-rinse empty glassware with a minimal amount of acetone/DCM and add the rinsate to the Halogenated Solvent carboy.

Part 4: Regulatory Compliance & Documentation[2]

RCRA Waste Classification (USA)

Under the Resource Conservation and Recovery Act (RCRA), this specific molecule is likely not a "Listed" waste (F, K, P, or U list) unless it is a specific commercial formulation.[1] However, it must be characterized by the generator.[1]

  • Generator Status: Process Knowledge.

  • Characteristic: Toxicity (if TCLP fails, though unlikely for this structure) or simply "Non-Regulated Chemical Waste" managed as hazardous.[1]

  • Recommended Waste Code: If not specifically regulated, many facilities use a generic code for halogenated organics (e.g., D000 or state-specific codes) to flag it for incineration.[1]

  • Manifest Description: "Waste Toxic Solids, Organic, N.O.S. (Contains Brominated Amino Acid)."[1]

Lifecycle Workflow

The following diagram outlines the cradle-to-grave lifecycle of the waste to ensure compliance with OSHA 1910.1450 and EPA regulations.

WasteLifecycle Bench Lab Bench (Generation) Tag Waste Tagging (Must list Bromine) Bench->Tag Immediate SAA Satellite Accumulation Area (SAA) Pickup EHS / Vendor Pickup (90-180 Day Limit) SAA->Pickup Request Tag->SAA Storage Incinerator High-Temp Incineration (Halogen Specific) Pickup->Incinerator Destruction

Figure 2: The compliance lifecycle. Note that accurate tagging at the "Bench" stage is critical for the "Incinerator" stage to function safely.

Part 5: Compatibility & Storage Data[2]

Table 1: Chemical Compatibility Matrix

Material ClassCompatibilityAction / Precaution
Strong Oxidizers INCOMPATIBLE Do not mix with Nitric Acid, Chromic Acid, or Peroxides.[1] Risk of exothermic reaction/gas evolution.[2][4]
Strong Bases CAUTION May deprotonate the carboxylic acid, increasing water solubility but potentially altering waste stream classification.[1]
Halogenated Solvents COMPATIBLE Preferred liquid waste stream (DCM, Chloroform).[1]
Water LIMITED Sparingly soluble.[2] Do not flush down drains.[2][4]

References

  • Occupational Safety and Health Administration (OSHA). (2011).[2] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[5][6][7][8] United States Department of Labor.[2] [Link]1]

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][9] The National Academies Press.[10][11] [Link]1]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Hazardous Waste Codes (F, K, P, and U Lists).[1][12] EPA.gov.[2] [Link]1]

  • American Chemical Society (ACS). (2023).[2] Guide to Chemical Disposal in the Laboratory.[10][11][13] ACS Center for Lab Safety.[2] [Link]1]

Sources

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